Xmu-MP-3
Description
Properties
Molecular Formula |
C27H27F3N8O |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34) |
InChI Key |
MCEWMWAJAOMTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XMU-MP-3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Xmu-MP-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive overview of its molecular interactions, downstream signaling effects, and cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: Non-Covalent Inhibition of BTK
This compound functions as a reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the active site of BTK, this compound does not rely on this interaction.[2][3] This distinction is crucial, as it allows this compound to effectively inhibit both wild-type BTK and the common ibrutinib-resistant C481S mutant.[1][2][4]
The inhibitory activity of this compound is highly potent, with a half-maximal inhibitory concentration (IC50) of 10.7 nM against wild-type BTK in biochemical assays.[1][2] Its efficacy against the ibrutinib-resistant BTK C481S mutant is also significant, demonstrating its potential to overcome acquired resistance in clinical settings.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Wild-Type BTK | HTRF-format biochemical assay | 10.7 | [2] |
| BTK-transformed Ba/F3 cells | Cell Proliferation (MTS) | 11.4 | [1][2] |
| BTK (C481S)-transformed Ba/F3 cells | Cell Proliferation (MTS) | 182.3 | |
| Parental Ba/F3 cells | Cell Proliferation (MTS) | > 10,000 | [2] |
| JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation (MTS) | 326.6 - 327 | [1][2] |
| Ramos (Burkitt's Lymphoma) | Cell Proliferation (MTS) | 685.6 - 686 | [1][2] |
| NALM-6 (B-cell Precursor Leukemia) | Cell Proliferation (MTS) | 1065 | [1][2] |
| HeLa (BTK-negative) | Cell Proliferation (MTS) | 6674 | [2] |
Impact on Downstream Signaling Pathways
By inhibiting BTK, this compound effectively blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and differentiation. This is primarily achieved through the inhibition of BTK's kinase activity, which prevents the phosphorylation and activation of its substrates.
Inhibition of BTK Autophosphorylation
This compound inhibits both the auto- and trans-phosphorylation of BTK at key tyrosine residues, Y223 and Y551, in a dose-dependent manner.[1] This is a direct indicator of its on-target engagement and inhibition of BTK's catalytic function.
Blockade of PLCγ2 Activation
A critical downstream effector of BTK is Phospholipase C gamma 2 (PLCγ2). BTK-mediated phosphorylation of PLCγ2 at tyrosines 759 and 1217 is essential for its activation and the subsequent propagation of the BCR signal. This compound has been shown to block the phosphorylation of PLCγ2 at these sites.[1]
Attenuation of Pro-Survival Signaling Pathways
The inhibitory effects of this compound extend to several pro-survival signaling pathways that are downstream of BTK and PLCγ2. This includes the blockade of phosphorylation and activation of:
The following diagram illustrates the primary signaling pathway inhibited by this compound.
Caption: this compound inhibits BTK, blocking downstream signaling pathways.
Cellular Consequences of BTK Inhibition by this compound
The blockade of BTK-mediated signaling by this compound translates into significant anti-proliferative and pro-apoptotic effects in malignant B-cells.
-
Inhibition of Cell Proliferation: As detailed in Table 1, this compound potently inhibits the proliferation of various B-cell malignancy cell lines.[1][2]
-
Induction of Apoptosis: this compound has been shown to significantly induce apoptosis in BTK-transformed Ba/F3 cells.[1]
-
Cell Cycle Arrest: In JeKo-1 cells, treatment with this compound leads to cell cycle arrest at the G2 phase.[1]
-
Inhibition of Colony Formation: this compound also demonstrates the ability to significantly inhibit colony formation, for instance in NALM-6 cells.[1]
The following diagram illustrates the experimental workflow for assessing the cellular effects of this compound.
Caption: Workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed BTK-transformed Ba/F3 cells, JeKo-1, Ramos, or NALM-6 cells in 96-well plates at a density of 2 x 10⁴ cells per well.
-
Compound Treatment: Expose the cells to a dose range of this compound for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a non-linear regression model.
Western Blot Analysis
-
Cell Lysis: Treat BTK-transformed Ba/F3 cells with the desired concentrations of this compound for 4 hours. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BTK, phospho-BTK (Y223 and Y551), PLCγ2, phospho-PLCγ2 (Y759 and Y1217), STAT3, phospho-STAT3 (Y705), STAT5, phospho-STAT5 (Y694), NF-κB, and phospho-NF-κB (S536) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat BTK-transformed Ba/F3 cells with the indicated doses of this compound for 24 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a potent, non-covalent inhibitor of BTK that effectively targets both wild-type and the ibrutinib-resistant C481S mutant of the enzyme. Its mechanism of action involves the direct inhibition of BTK's kinase activity, leading to the suppression of key downstream signaling pathways crucial for B-cell survival and proliferation, including the PLCγ2, STAT, and NF-κB pathways. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of proliferation in malignant B-cells. The detailed understanding of its mechanism of action provides a strong rationale for its further development as a therapeutic agent for B-cell malignancies, particularly in the context of acquired resistance to covalent BTK inhibitors.
References
Xmu-MP-3: A Technical Overview of a Novel Non-Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has emerged as a promising therapeutic candidate, particularly for B-cell malignancies that have developed resistance to covalent BTK inhibitors like ibrutinib. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target in various B-cell malignancies. While covalent BTK inhibitors have shown significant clinical efficacy, the emergence of resistance, most commonly through mutations at the Cysteine 481 (C481S) residue, has necessitated the development of novel inhibitory mechanisms.[1][2]
This compound is a low-molecular-weight, non-covalent BTK inhibitor that has demonstrated the ability to overcome this common resistance mechanism.[1][2] By not relying on a covalent bond with C481, this compound maintains inhibitory activity against both wild-type (WT) and C481S-mutant BTK.[1]
Mechanism of Action
This compound functions as a reversible, non-covalent inhibitor of BTK.[1] Structural and computational modeling studies have indicated that this compound exhibits a typical Type-II inhibitor binding mode.[2] This means it preferentially binds to the inactive "DFG-out" conformation of the kinase, a feature that can contribute to its selectivity.[2] This binding mode allows it to effectively inhibit the kinase's activity without forming a permanent bond, rendering the C481S mutation ineffectual as a resistance mechanism.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published preclinical studies.
Table 1: In Vitro Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Wild-Type BTK | Biochemical Assay | 10.7 | [1] |
| BTK C481S Mutant | Cellular Assay | 17 | [1] |
| BTK-transformed Ba/F3 | Cell Proliferation | 11.4 | |
| JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | 326.6 | |
| Ramos (Burkitt's Lymphoma) | Cell Proliferation | 685.6 | |
| NALM-6 (B-cell Precursor Leukemia) | Cell Proliferation | 1065 | |
| BTK T474M-transformed Ba/F3 | Cell Proliferation | 2815 |
Note: At present, comprehensive public data on the kinase selectivity profile against a broad panel, detailed pharmacokinetic parameters (e.g., half-life, bioavailability), and binding kinetics (kon, koff, residence time) for this compound are not available in the cited literature.
Key Signaling Pathways and Experimental Workflows
BTK Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the BTK-mediated signaling cascade. Upon activation of the B-cell receptor, BTK phosphorylates and activates downstream targets, leading to cell proliferation and survival. This compound blocks this process.
References
Investigating the binding mode of Xmu-MP-3 to BTK C481S.
An In-Depth Technical Guide to the Binding Mode of Xmu-MP-3 with the Ibrutinib-Resistant BTK C481S Mutant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding mechanism of this compound, a potent non-covalent inhibitor of Bruton's tyrosine kinase (BTK), with a particular focus on its efficacy against the ibrutinib-resistant C481S mutant. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
This compound demonstrates potent inhibitory activity against both wild-type (WT) BTK and the clinically significant C481S mutant, which confers resistance to the covalent inhibitor ibrutinib. The following tables summarize the key quantitative data gathered from in vitro and cellular assays.
Table 1: In Vitro Enzymatic Inhibition of BTK by this compound
| Target | IC50 (nM) | ATP Concentration | Assay Format |
| BTK WT | 10.7 | 10 µM | HTRF |
| BTK C481S | 17.0 | 10 µM | Not Specified |
Data sourced from references[1][2].
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Target Expressed | IC50 (nM) |
| BTK-transformed Ba/F3 | Wild-type BTK | 11.4 |
| BTK (C481S)-transformed Ba/F3 | BTK C481S | Not explicitly quantified in the same manner, but potent inhibition was demonstrated. |
| JeKo-1 (Mantle Cell Lymphoma) | Endogenous BTK | 326.6 |
| Ramos (Burkitt's Lymphoma) | Endogenous BTK | 685.6 |
| NALM-6 (B-cell Precursor Leukemia) | Endogenous BTK | 1065 |
Data sourced from reference[3].
Binding Mode and Mechanism of Action
This compound is characterized as a non-covalent, Type-II inhibitor of BTK[1]. Unlike covalent inhibitors such as ibrutinib, which form an irreversible bond with Cysteine 481, this compound's mechanism does not depend on this residue, allowing it to effectively inhibit the C481S mutant[1][4].
Molecular modeling studies indicate that this compound binds to the ATP-binding pocket of BTK in its DFG-out (inactive) conformation. This interaction is stabilized by hydrogen bonds with the hinge region residue Met477[1]. Further analysis suggests interactions with residues E445 and S538 contribute to its binding[4]. This binding mode prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory effects of this compound on BTK and the C481S mutant.
Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay was utilized to determine the in vitro inhibitory potency of this compound against wild-type BTK.
-
Reaction Components : Recombinant BTK enzyme, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition : this compound is added at varying concentrations.
-
Incubation : The reaction mixture is incubated to allow for kinase activity (phosphorylation of the substrate).
-
Detection : A europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added.
-
Signal Measurement : If the substrate is phosphorylated, the antibody binds, bringing the europium and streptavidin into close proximity and generating a FRET signal. The signal is measured at 665 nm and 620 nm. The IC50 value is calculated from the dose-response curve of inhibition.
Cell Viability (MTS) Assay
This assay was employed to assess the effect of this compound on the proliferation of various B-cell malignancy cell lines.
-
Cell Plating : Cells, such as BTK-transformed Ba/F3 or human malignant B-cells (JeKo-1, Ramos, NALM-6), are seeded in 96-well plates[1].
-
Compound Treatment : Cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 48 hours)[4].
-
MTS Reagent Addition : The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.
-
Incubation : The plates are incubated to allow viable cells to convert the MTS reagent into a formazan product.
-
Absorbance Reading : The absorbance of the formazan product is measured, which is directly proportional to the number of viable cells.
-
Data Analysis : IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of BTK Signaling
This technique was used to investigate the impact of this compound on the phosphorylation status of BTK and its downstream signaling proteins.
-
Cell Lysis : BTK-transformed Ba/F3 cells or other relevant cell lines are treated with this compound or a vehicle control (DMSO) for a designated time. The cells are then lysed to extract total cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK Y223, p-BTK Y551), total BTK, phosphorylated PLCγ2 (p-PLCγ2 Y1217), and total PLCγ2[1][4].
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of this compound against the BTK C481S mutant, a mouse xenograft model was utilized[1].
-
Cell Implantation : BTK(C481S)-transformed Ba/F3 cells are subcutaneously injected into immunodeficient mice (e.g., Nu/nu BALB/c)[1].
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Drug Administration : Mice are randomized into treatment groups and administered this compound, ibrutinib (as a control), or a vehicle solution daily for a specified period (e.g., 14 days)[1].
-
Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of ibrutinib resistance, and the experimental workflow for evaluating this compound.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
Xmu-MP-3: A Technical Guide to its Role in B-cell Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, and provides detailed protocols for essential experiments to evaluate its effects. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function and its investigation.
Introduction to this compound and B-cell Receptor (BCR) Signaling
The B-cell receptor (BCR) signaling pathway is integral to the pathogenesis of numerous B-cell malignancies.[1] Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell development, activation, and survival. A key mediator in this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec kinase family.[2] The constitutive activation of the BCR signaling pathway is a primary driver of disease progression in various B-cell lymphomas.[1]
This compound is a potent, non-covalent inhibitor of BTK.[2] Unlike covalent inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the active site of BTK, this compound binds reversibly. This property allows it to effectively inhibit both wild-type BTK and the common ibrutinib-resistant C481S mutant, making it a promising therapeutic candidate for relapsed or refractory B-cell malignancies.[1][2] This guide will explore the specifics of its interaction with the BCR pathway.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by directly inhibiting the kinase activity of BTK.[2] By binding to the active site of BTK, this compound prevents the auto- and trans-phosphorylation of key tyrosine residues (Y223 and Y551) that are essential for its activation.[2] The inhibition of BTK activity by this compound disrupts the downstream signaling cascade, leading to the suppression of key effector molecules.
Specifically, this compound has been shown to block the phosphorylation of Phospholipase Cγ2 (PLCγ2) at tyrosine residues Y759 and Y1217.[2] PLCγ2 is a direct substrate of BTK, and its activation is a critical step in propagating the BCR signal. The inhibition of PLCγ2 phosphorylation, in turn, affects downstream signaling pathways, including the activation of STAT3, STAT5, and NF-κB, and also impacts the mTOR signaling pathway through S6K.[2] Ultimately, the blockade of these pro-survival signaling pathways by this compound leads to cell cycle arrest, primarily at the G2 phase, and the induction of apoptosis in malignant B-cells.[2]
References
Xmu-MP-3: A Technical Whitepaper on its Chemical Attributes and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmu-MP-3 is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Notably, it details the molecule's efficacy against the ibrutinib-resistant C481S mutant of BTK, a significant challenge in the treatment of B-cell malignancies. This guide will cover the signaling pathways modulated by this compound, summarize key experimental findings, and present detailed methodologies for the cited experiments.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with a pyrazolo[3,4-d]pyrimidine core. Its systematic IUPAC name is N-(3-(7-((1,3-dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide[1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3-(7-((1,3-dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide | [1][2] |
| CAS Number | 839707-37-8 | [2] |
| Molecular Formula | C27H27F3N8O | |
| Molecular Weight | 536.56 g/mol |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been described. These syntheses often involve the construction of the core heterocyclic ring system followed by the addition of various substituent groups. The synthesis of the specific pyrazolopyrimidine core of this compound likely involves a multi-step reaction sequence. General methodologies for the synthesis of similar compounds often start from substituted pyrazole precursors which are then reacted with appropriate reagents to form the fused pyrimidine ring.
Mechanism of Action and Signaling Pathway
This compound functions as a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[3][4][5]. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.
This compound exerts its therapeutic effect by binding to BTK and inhibiting its kinase activity. This action blocks the downstream signaling cascade, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis[3]. A key feature of this compound is its ability to inhibit the ibrutinib-resistant C481S mutant of BTK[3][4][6]. Ibrutinib, a covalent BTK inhibitor, relies on binding to the cysteine residue at position 481. The C481S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to drug resistance. As a non-covalent inhibitor, this compound's binding is not dependent on this specific cysteine residue, allowing it to overcome this common resistance mechanism.
The inhibition of BTK by this compound leads to the downregulation of several downstream signaling molecules. This includes the inhibition of autophosphorylation of BTK at tyrosine residues Y223 and Y551, and the phosphorylation of its substrate, phospholipase Cγ2 (PLCγ2), at Y759 and Y1217[3][6]. Furthermore, this compound has been shown to block the phosphorylation of other important signaling proteins such as STAT3, STAT5, NF-κB, and S6K[3].
Key Experiments and Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo experiments. These studies have consistently demonstrated its potent inhibitory activity against both wild-type and mutant BTK.
In Vitro Efficacy
Cell Viability Assays: this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Table 2: In Vitro Activity of this compound against B-cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| BTK-transformed Ba/F3 | Mouse pro-B cells engineered to express BTK | 11.4 | [3] |
| BTK(C481S)-transformed Ba/F3 | Ba/F3 cells expressing the ibrutinib-resistant BTK mutant | 17 | [6] |
| JeKo-1 | Mantle cell lymphoma | 326.6 | [3] |
| Ramos | Burkitt's lymphoma | 685.6 | [3] |
| NALM-6 | B-cell precursor leukemia | 1065 | [3] |
Experimental Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed BTK-transformed Ba/F3 cells or human malignant B-cells (JeKo-1, Ramos, NALM-6) into 96-well plates at a density of 2 x 10⁴ cells per well.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for a specified time to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a dose-response curve.[6]
Colony Formation Assay: this compound has also been demonstrated to significantly inhibit the colony-forming ability of malignant B-cells, indicating its effect on long-term cell survival and proliferation[3].
Western Blot Analysis of BTK Signaling: To confirm the mechanism of action, western blot analyses were performed to assess the phosphorylation status of key proteins in the BTK signaling pathway.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat BTK-transformed Ba/F3 cells with either DMSO or varying concentrations of this compound for 4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total BTK, phospho-BTK (Y223 and Y551), total PLCγ2, and phospho-PLCγ2 (Y759 and Y1217) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[6]
In Vivo Efficacy
In vivo studies using tumor xenograft models in immunodeficient mice have demonstrated the therapeutic potential of this compound. Administration of this compound led to a significant reduction in tumor growth in mice bearing tumors derived from both wild-type and BTK(C481S) mutant B-cell lymphoma cells[4].
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject BTK-transformed Ba/F3, Ramos, or BTK(C481S)-transformed Ba/F3 cells into the flanks of Nu/nu BALB/c mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting) to assess the in vivo efficacy of this compound.[4]
Conclusion
This compound is a promising novel, non-covalent BTK inhibitor with potent activity against both wild-type BTK and the clinically significant ibrutinib-resistant C481S mutant. Its mechanism of action involves the direct inhibition of BTK kinase activity, leading to the suppression of the B-cell receptor signaling pathway and subsequent induction of apoptosis in malignant B-cells. The preclinical data strongly support the further development of this compound as a potential therapeutic agent for B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors. Further investigation into its detailed synthesis, pharmacokinetic and pharmacodynamic properties, and long-term safety profile is warranted.
References
- 1. N-(3-(7-(1,3-dimethyl-1H-pyrazol-5-ylamino)-1-methyl-2-oxo… [cymitquimica.com]
- 2. N-(3-(7-(1,3-dimethyl-1H-pyrazol-5-ylamino)-1-methyl-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide | 839707-37-8 [amp.chemicalbook.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Early Discovery and Development of Xmu-MP-3: A Non-Covalent BTK Inhibitor for B-cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in the treatment of various B-cell malignancies. The advent of covalent BTK inhibitors has transformed the therapeutic landscape; however, the emergence of resistance, often through mutations at the covalent binding site, necessitates the development of novel inhibitory mechanisms. This technical guide details the early discovery and preclinical development of Xmu-MP-3, a potent and selective, non-covalent BTK inhibitor. We consolidate the available in vitro and in vivo data, outlining its mechanism of action, anti-proliferative effects against a panel of B-cell malignancy cell lines, and its efficacy in overcoming ibrutinib resistance. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction: The Rationale for a Non-Covalent BTK Inhibitor
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling.[1][2] As a critical component of the B-cell receptor (BCR) signaling pathway, BTK activation triggers a cascade of downstream events that promote cell proliferation and survival. Its constitutive activation is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[1][2]
The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK. While highly effective, a primary mechanism of acquired resistance to these agents is a mutation at this C481 residue, most commonly C481S, which prevents covalent binding and renders the inhibitor ineffective. This clinical challenge has spurred the development of non-covalent BTK inhibitors that do not rely on this interaction for their inhibitory activity. This compound has emerged as a promising non-covalent inhibitor, demonstrating potent activity against both wild-type and C481S-mutant BTK.[1][2]
Discovery and Synthesis of this compound
This compound was identified and developed through a process of medicinal chemistry optimization based on a lead scaffold.[3] While the specific details of the synthesis are not extensively published, the development involved iterative modifications to enhance potency and selectivity for BTK. This targeted approach led to the identification of this compound as a potent inhibitor of BTK-transformed Ba/F3 cell proliferation with an IC50 of 11.4 nM, while showing minimal effects on the parental Ba/F3 cells (IC50 > 10,000 nM), indicating a favorable selectivity window.[3]
In Vitro Characterization of this compound
Kinase Inhibitory Activity
Biochemical assays have confirmed the potent inhibitory effect of this compound on BTK enzymatic activity.
| Assay Type | Target | IC50 (nM) |
| HTRF-format biochemical assay | BTK | 10.7[3] |
Anti-proliferative Activity in B-cell Malignancy Cell Lines
This compound has demonstrated broad anti-proliferative activity across a range of B-cell malignancy cell lines, including those derived from mantle cell lymphoma (MCL), Burkitt lymphoma, and acute lymphoblastic leukemia (ALL).
| Cell Line | Disease Type | IC50 (nM) |
| BTK-transformed Ba/F3 | - | 11.4[1][3] |
| JeKo-1 | Mantle Cell Lymphoma | 326.6[1][2] |
| Ramos | Burkitt Lymphoma | 685.6[1] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 1065[1] |
| BTK (T474M)-transformed Ba/F3 | - | 2815[1] |
Overcoming Ibrutinib Resistance
A key feature of this compound is its ability to inhibit the ibrutinib-resistant C481S mutant of BTK, highlighting its potential in a clinically relevant resistance setting.[1][2]
Mechanism of Action
Inhibition of BTK Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the BTK-mediated signaling cascade. This has been demonstrated through the dose-dependent inhibition of both auto- and trans-phosphorylation of BTK at key tyrosine residues (Y223 and Y551).[1][2][3] Downstream of BTK, this compound blocks the phosphorylation of critical signaling effectors, including:
Induction of Apoptosis and Cell Cycle Arrest
Consistent with its inhibition of pro-survival signaling, this compound induces apoptosis in B-cell malignancy cells.[1][2][3] In JeKo-1 cells, treatment with this compound leads to cell cycle arrest at the G2 phase.[1][2] Furthermore, this compound has been shown to significantly inhibit colony formation in NALM-6 cells.[1]
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of B-cell malignancies. In a mantle cell lymphoma xenograft model using JeKo-1 cells, this compound demonstrated promising efficacy. While detailed quantitative data on tumor growth inhibition and survival are not extensively published, the available information indicates that this compound has potent therapeutic effects against BTK-positive tumors in vivo.[4]
Detailed Experimental Protocols
The following are generalized protocols for the key assays used in the evaluation of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 48 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, add a solubilizing agent and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
BTK Kinase Assay (HTRF)
This biochemical assay measures the direct inhibitory effect of this compound on BTK enzymatic activity.
-
Reaction Setup: In a microplate, combine recombinant BTK enzyme with a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a biotinylated peptide) and ATP.
-
Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Detection: Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phospho-antibody and streptavidin-XL665) to measure the level of substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat JeKo-1 cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Plating: Plate a low density of NALM-6 cells in a semi-solid medium, such as methylcellulose, containing different concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies in each dish.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect of this compound on clonogenic survival.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a mantle cell lymphoma xenograft model.
-
Cell Line: Use a human mantle cell lymphoma cell line such as JeKo-1.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10⁷ JeKo-1 cells mixed with Matrigel into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
The early development of this compound has established it as a potent and selective non-covalent inhibitor of BTK with significant promise for the treatment of B-cell malignancies. Its ability to inhibit both wild-type and ibrutinib-resistant BTK addresses a critical unmet need in the clinical management of these diseases. The in vitro data clearly demonstrate its on-target activity, leading to the inhibition of key pro-survival signaling pathways and the induction of apoptosis and cell cycle arrest in malignant B-cells.
Further preclinical development should focus on more extensive in vivo studies to establish a comprehensive pharmacokinetic and pharmacodynamic profile, as well as to determine the optimal dosing and schedule for maximum efficacy with minimal toxicity. Combination studies with other targeted agents or standard chemotherapy could also unveil synergistic anti-tumor effects. The detailed methodologies and consolidated data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation and potential clinical translation of this compound and other next-generation non-covalent BTK inhibitors.
References
- 1. Characterization of a mantle cell lymphoma cell line resistant to the Chk1 inhibitor PF-00477736 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. insights.inotiv.com [insights.inotiv.com]
Unraveling the Kinase Selectivity Profile of Xmu-MP-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of Xmu-MP-3, a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Understanding the precise interactions of a kinase inhibitor with its intended target and potential off-targets is critical for advancing drug development, predicting therapeutic efficacy, and anticipating potential side effects. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.
Executive Summary
This compound has been identified as a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1] It demonstrates significant inhibitory activity against both wild-type BTK and the clinically relevant ibrutinib-resistant C481S mutant, highlighting its therapeutic potential in B-cell malignancies.[1] Its selectivity was primarily established through cellular assays profiling the inhibitor against a panel of cancer-driving kinases, where it showed pronounced potency for BTK-dependent cells.[2] Biochemically, this compound potently inhibits BTK with an IC50 value of 10.7 nM.[3] This guide consolidates the key findings from preclinical studies to provide a comprehensive overview of this compound's selectivity.
Kinase Selectivity Profile: Quantitative Data
The primary method for evaluating the selectivity of this compound involved assessing its anti-proliferative effects on a panel of 30 different oncogenic protein tyrosine kinase-transformed Ba/F3 cell lines.[2] The Ba/F3 cell system is a valuable tool in kinase drug discovery; these murine pro-B cells are dependent on interleukin-3 (IL-3) for survival, but upon stable transfection with an active oncogenic kinase, they become IL-3 independent and instead rely on the signaling output of that specific kinase.[2][4] Therefore, the IC50 value of an inhibitor in a given Ba/F3 transformed line is a reliable surrogate for its cellular potency and selectivity against that particular kinase.
The study by Fu Gui, et al. demonstrated that this compound exhibited the highest potency in BTK-transformed Ba/F3 cells, with an IC50 of 11.4 nM, indicating a high degree of selectivity.[2][3] The IC50 values against the full panel were reported in the supplementary data of the original publication, which could not be fully accessed for this review. The table below is structured to present this key selectivity data.
Table 1: Cellular Selectivity of this compound Against a Panel of Oncogenic Kinase-Transformed Ba/F3 Cells
| Kinase Target Expressed in Ba/F3 Cells | This compound IC50 (nM) | Reference |
| BTK | 11.4 | [3] |
| BTK (T474M Gatekeeper Mutant) | 2815 | [3] |
| Panel of 29 other oncogenic kinases | Data not available in search results. Originally reported in Table S2 of Fu Gui, et al., Br J Pharmacol. 2019 Dec;176(23):4491-4509. | [2] |
Core Signaling Pathway Inhibition
This compound exerts its pharmacological effect by directly inhibiting the kinase activity of BTK within the B-cell receptor (BCR) signaling pathway. This inhibition prevents the auto- and trans-phosphorylation of BTK at key activation residues (Y223 and Y551), effectively shutting down its catalytic function.[3] The downstream cascade is subsequently blocked, as evidenced by the reduced phosphorylation of key substrates and signaling nodes including Phospholipase C gamma 2 (PLCγ2), STAT3, STAT5, and NF-κB, and also affects the mTOR pathway mediator S6K.[3]
References
The Linchpin of B-Cell Genesis: A Technical Guide to Bruton's Tyrosine Kinase
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase indispensable for the development, maturation, and function of B lymphocytes. As a critical signaling node downstream of the B-cell receptor (BCR), its role is profound, and its absence leads to a severe primary immunodeficiency, X-linked agammaglobulinemia (XLA). This document provides an in-depth examination of BTK's central role in B-cell ontogeny, the intricacies of its signaling cascade, and its validation as a premier therapeutic target in oncology and autoimmunity. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community actively engaged in B-cell biology and drug discovery.
Introduction: The Discovery and Importance of BTK
In 1952, Dr. Ogden Bruton described a case of a young boy with recurrent bacterial infections and a striking absence of the gamma globulin fraction in his serum. This condition, now known as X-linked agammaglobulinemia (XLA), was the first primary immunodeficiency to be described.[1][2] It took four decades to identify the genetic basis of XLA, which was traced to mutations in the gene encoding a cytoplasmic protein tyrosine kinase, subsequently named Bruton's tyrosine kinase.[1][3]
BTK is a member of the Tec family of kinases and is a crucial signaling molecule for B-cell development and function.[4][5][6] Its expression is primarily found in B cells and myeloid cells, but not T lymphocytes or plasma cells.[7] The profound impact of BTK loss-of-function mutations, which cause a near-complete arrest of B-cell differentiation at the pre-B cell stage, underscores its non-redundant and critical role in humoral immunity.[8][9] This singular importance in B-cell survival and proliferation has made BTK an exceptionally attractive therapeutic target for B-cell malignancies and autoimmune disorders.[1][10][11]
The Role of BTK in B-Cell Development
B-cell development is a highly regulated process that occurs primarily in the bone marrow, progressing through distinct stages characterized by the expression of specific cell surface markers. BTK is essential for the transition between several of these key stages.
-
Pro-B to Pre-B Cell Transition: The major developmental block in individuals with XLA occurs during the transition from pro-B cells to pre-B cells.[9] BTK is critical for signaling from the pre-B cell receptor (pre-BCR). This signaling cascade is necessary for the proliferation and differentiation of pre-B cells, ensuring the successful rearrangement of the immunoglobulin heavy chain.[12]
-
Immature B-Cell Survival: Following successful light chain rearrangement, BTK-mediated BCR signaling is required for the survival of immature B cells in the bone marrow.[8] This checkpoint ensures that only B cells with a functional, non-autoreactive receptor are allowed to mature and egress to the periphery.
-
Peripheral B-Cell Maturation and Function: In the periphery, BTK continues to play a role in signaling pathways that control follicular entry, maturation into follicular B cells, and differentiation into antibody-producing plasma cells.[8] It integrates signals from the BCR and other receptors, such as chemokine receptors, to control B-cell proliferation, survival, and trafficking.[1][13]
The logical progression of B-cell development and the critical checkpoint governed by BTK is visualized below.
The BTK Signaling Cascade
BTK functions as a critical transducer of signals originating from the B-cell receptor. Antigen binding to the BCR initiates a phosphorylation cascade that leads to B-cell activation, proliferation, and differentiation.[5][7]
The key steps are:
-
BCR Engagement: Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases like LYN and SYK.[7][14]
-
BTK Recruitment and Activation: Activated SYK phosphorylates adaptor proteins, creating docking sites for BTK's Pleckstrin Homology (PH) domain at the plasma membrane. This colocalization allows Src-family kinases to phosphorylate BTK at position Y551, which promotes its catalytic activity.[12]
-
Downstream Signal Transduction: Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[7]
-
Second Messenger Generation: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream transcription factors, most notably Nuclear Factor-κB (NF-κB), which regulates the expression of genes critical for B-cell survival and proliferation.[7][15]
The following diagram illustrates the core BTK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to BTK function and inhibition.
Table 1: Specific Activity of Human BTK Enzyme
| Parameter | Value | Reference |
|---|---|---|
| Specific Activity (ADP-Glo Assay) | 41 nmol/min/mg | [16] |
| Specific Activity (Radiometric Assay) | 49 nmol/min/mg | [16] |
Data represents the rate of ADP or phosphate incorporation, indicative of kinase catalytic activity under specified assay conditions.
Table 2: IC50 Values of Selected BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Disease Context |
|---|---|---|---|---|
| Ibrutinib | Covalent, Irreversible | BTK Cys-481 | 0.5 | B-cell malignancies |
| Acalabrutinib | Covalent, Irreversible | BTK Cys-481 | 3 | B-cell malignancies |
| Zanubrutinib | Covalent, Irreversible | BTK Cys-481 | <1 | B-cell malignancies |
| Pirtobrutinib | Non-covalent, Reversible | BTK (wild-type and C481S) | 3.3 | B-cell malignancies |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological target in vitro. These values can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[10][17][18]
Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to measure the enzymatic activity of purified BTK and to assess the potency of inhibitory compounds. The assay quantifies the amount of ADP produced during the kinase reaction.[16][19][20]
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT.
-
Enzyme Preparation: Dilute recombinant active BTK protein in Kinase Buffer to the desired concentration (e.g., 3 ng/reaction).
-
Substrate/ATP Mix: Prepare a solution containing the BTK substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP (e.g., 10 μM) in Kinase Buffer.
-
Test Compound: Prepare serial dilutions of the inhibitor in Kinase Buffer containing DMSO (final DMSO concentration ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound or vehicle control (DMSO).
-
Add 2 µl of the diluted BTK enzyme.
-
Incubate at room temperature for 20-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Detection:
-
Terminate the reaction and deplete remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to vehicle controls.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve.
-
The workflow for this assay is depicted below.
References
- 1. Bruton's Tyrosine Kinase: From X-Linked Agammaglobulinemia Toward Targeted Therapy for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-linked agammaglobulinemia - Wikipedia [en.wikipedia.org]
- 3. X-linked agammaglobulinemia (XLA): a genetic tyrosine kinase (Btk) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Role of Bruton's tyrosine kinase in B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function of Bruton's tyrosine kinase during B cell development is partially independent of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Btk function in B cell development and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3.2. BTK Kinase Assay [bio-protocol.org]
- 20. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Xmu-MP-3 in B-cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmu-MP-3 is a potent small molecule inhibitor with dual activity, primarily recognized as a non-covalent Bruton's tyrosine kinase (BTK) inhibitor and an inhibitor of the Hippo pathway kinases, MST1 and MST2.[1][2] In the context of B-cell malignancies, its function as a BTK inhibitor is of significant interest. BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, proliferation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell lymphomas, making BTK a key therapeutic target.[1] this compound has demonstrated efficacy in inhibiting the proliferation of various B-cell lymphoma cell lines and has the potential to overcome resistance to other BTK inhibitors like ibrutinib.[1]
These application notes provide a comprehensive protocol for the utilization of this compound in B-cell lymphoma cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
In B-cell lymphoma, this compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of the BTK signaling pathway.[1] Upon binding to BTK, this compound suppresses its kinase activity, preventing the auto- and trans-phosphorylation of key tyrosine residues (Y223 and Y551).[1] This inhibition leads to a cascade of downstream effects, including the blockage of Phospholipase C gamma 2 (PLCγ2) phosphorylation at sites Y759 and Y1217.[1] The inactivation of PLCγ2 disrupts downstream signaling, affecting key transcription factors and pathways crucial for B-cell lymphoma cell survival and proliferation, such as STAT3, STAT5, NF-κB, and the mTOR pathway.[1]
Caption: BTK Signaling Pathway Inhibition by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in B-cell Lymphoma Cell Lines
| Cell Line | Type of B-cell Malignancy | IC50 (nM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | 326.6 | [1] |
| Ramos | Burkitt's Lymphoma | 685.6 | [1] |
| NALM-6 | B-cell Precursor Leukemia | 1065 | [1] |
| BTK-transformed Ba/F3 | Pro-B cell line | 11.4 | [1] |
Experimental Protocols
Caption: General Experimental Workflow for this compound Treatment.
Cell Culture
-
Cell Lines: JeKo-1, Ramos, and NALM-6 are recommended B-cell lymphoma cell lines for studying the effects of this compound.[1]
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (e.g., MTT or XTT Assay)
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 10 µM to 1 nM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 70-80% confluency at the time of analysis.
-
Treatment: Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. This compound has been shown to induce significant apoptosis in JeKo-1 cells.[1]
Western Blot Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
p-BTK (Y223, Y551) and total BTK
-
p-PLCγ2 (Y759, Y1217) and total PLCγ2
-
p-STAT3 (Y705) and total STAT3
-
p-STAT5 (Y694) and total STAT5
-
p-NF-κB (S536) and total NF-κB
-
Cleaved PARP and Cleaved Caspase-3 (for apoptosis)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been observed to arrest JeKo-1 cells at the G2 phase.[1]
Conclusion
This compound is a valuable research tool for investigating the role of BTK signaling in B-cell lymphoma. The protocols outlined above provide a framework for characterizing the effects of this compound on cell viability, apoptosis, and cell cycle progression in relevant B-cell lymphoma cell lines. The provided signaling pathway diagram and quantitative data will aid researchers in designing experiments and interpreting results. As with any experimental work, it is recommended to optimize concentrations and incubation times for each specific cell line and assay.
References
Determining the optimal concentration of Xmu-MP-3 for in vitro assays.
Application Notes and Protocols for Researchers
Note on Compound Name: Initial searches indicate a potential discrepancy in the compound name. The vast majority of published research focuses on Xmu-MP-1 , a potent and selective inhibitor of MST1/2 kinases in the Hippo signaling pathway. In contrast, Xmu-MP-3 is identified as a Bruton's tyrosine kinase (BTK) inhibitor. This document will focus on Xmu-MP-1, assuming it is the compound of interest for in vitro assays related to the Hippo pathway.
Introduction
Xmu-MP-1 is a highly selective and reversible inhibitor of Mammalian STE20-like kinases 1 and 2 (MST1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, Xmu-MP-1 promotes the activation and nuclear translocation of the downstream effector Yes-associated protein (YAP), leading to increased cell proliferation and survival.[1][2][4] These characteristics make Xmu-MP-1 a valuable tool for studying tissue repair, regeneration, and cancer biology. Determining the optimal concentration of Xmu-MP-1 is critical for achieving desired biological effects while minimizing off-target effects and cytotoxicity in in vitro assays.
Data Presentation: Optimal Concentrations of Xmu-MP-1 in In Vitro Assays
The effective concentration of Xmu-MP-1 can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes previously reported concentrations and their observed effects.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HepG2 (Human liver carcinoma) | Western Blot (p-MOB1, p-LATS1/2, p-YAP) | 0.1 - 10 µM | Not Specified | Dose-dependent reduction in phosphorylation.[2][3][4] |
| HepG2 | RT-qPCR (CTGF, CYR61) | 1 µM or 3 µM | 6 hours | Upregulation of YAP target genes.[2] |
| HepG2 | Confocal Microscopy (YAP nuclear translocation) | 3 µM | 4 - 8 hours | Increased YAP nuclear localization.[4] |
| INS-1 (Rat insulinoma) | Western Blot (p-LATS1, p-MOB1) | 1 - 5 µM | Not Specified | Reduction in LATS1 and MOB1 phosphorylation.[1] |
| INS-1 | MTT Assay (Cell Viability) | 3 µM and 5 µM | 24 hours | Reduction in cell survival, indicating potential toxicity at higher doses.[1] |
| Neonatal Rat Cardiomyocytes (NRCM) | Hypertrophy Assay | 3 µM and 5 µM | 72 hours | Attenuation of phenylephrine-induced hypertrophy.[5] |
| Neonatal Rat Cardiomyocytes (NRCM) | Apoptosis Assay (TUNEL) | 1 - 5 µM | 4 hours (with H₂O₂) | Significant reduction in apoptosis.[5] |
| Hematopoietic Cancer Cell Lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | Cell Viability Assay | 1.20 - 2.7 µM (EC50) | 72 hours | Inhibition of cell growth.[6] |
| Namalwa (Burkitt's lymphoma) | Caspase 3/7 Assay | 0.3 - 2.5 µM | 48 hours | Concentration-dependent increase in caspase activity.[6] |
IC50 Values for Kinase Inhibition (Cell-Free Assays):
| Kinase | IC50 |
| MST1 | 71.1 ± 12.9 nM[2][7] |
| MST2 | 38.1 ± 6.9 nM[2][7] |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Xmu-MP-1 on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Xmu-MP-1 stock solution (e.g., 10 mM in DMSO)[8]
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Prepare serial dilutions of Xmu-MP-1 in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest Xmu-MP-1 treatment.
-
Remove the old medium from the cells and add 100 µL of the prepared Xmu-MP-1 dilutions or control medium to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Hippo Pathway Phosphorylation
This protocol is for assessing the inhibitory effect of Xmu-MP-1 on the phosphorylation of key Hippo pathway proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Xmu-MP-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MOB1, anti-MOB1, anti-p-LATS1, anti-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to grow to a suitable confluency (e.g., 70-80%).
-
Treat cells with various concentrations of Xmu-MP-1 (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of Xmu-MP-1 on MST1 or MST2 kinase activity.
Materials:
-
Recombinant active MST1 or MST2 kinase
-
Kinase substrate (e.g., recombinant MOB1a)[8]
-
Kinase assay buffer[10]
-
ATP
-
Xmu-MP-1
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plate
Procedure:
-
Prepare dilutions of Xmu-MP-1 in kinase assay buffer.
-
In a 384-well plate, add the recombinant kinase, the kinase substrate, and the Xmu-MP-1 dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each Xmu-MP-1 concentration and determine the IC50 value.
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2.
Caption: Experimental workflow for determining cell viability using an MTT assay.
References
- 1. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1 Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. XMU-MP-1 | Hippo pathway | TargetMol [targetmol.com]
- 9. dojindo.com [dojindo.com]
- 10. promega.de [promega.de]
Application Notes and Protocols for Cell Viability Assay with Xmu-MP-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays using Xmu-MP-3, a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and mammalian sterile 20-like kinases 1/2 (MST1/2). This document includes an overview of the mechanism of action, detailed experimental protocols for common viability assays, and data presentation guidelines.
Introduction to this compound
This compound is a small molecule inhibitor that has garnered significant interest in cancer research and regenerative medicine. Its dual inhibitory action on BTK and the Hippo signaling pathway effector kinases MST1/2 makes it a valuable tool for studying a range of cellular processes, including proliferation, apoptosis, and cell fate determination.
Mechanism of Action:
-
BTK Inhibition: this compound inhibits the activity of Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK can disrupt B-cell proliferation and survival, making it a target for B-cell malignancies.
-
MST1/2 Inhibition: By inhibiting MST1/2, this compound blocks the canonical Hippo signaling pathway. This leads to the activation and nuclear translocation of the transcriptional co-activators YAP and TAZ, which promote cell proliferation and inhibit apoptosis.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| JeKo-1 | Mantle Cell Lymphoma | 326.6 | Not Specified | [1] |
| Ramos | Burkitt's Lymphoma | 685.6 | Not Specified | [1] |
| NALM-6 | B-cell Precursor Leukemia | 1065 | Not Specified | [1] |
| BTK-transformed Ba/F3 | Pro-B Cell Line | 11.4 | Not Specified | [1] |
| Cell Line | Cancer Type | EC50 (µM) | Assay Type | Incubation Time | Reference |
| Namalwa | Burkitt's Lymphoma | 1.25 - 2.7 | MTS Assay | 72 hours | [2] |
| Raji | Burkitt's Lymphoma | 1.25 - 2.7 | MTS Assay | 72 hours | [2] |
| Ramos | Burkitt's Lymphoma | 1.25 - 2.7 | MTS Assay | 72 hours | [2] |
| Jurkat | T-cell Leukemia | 1.25 - 2.7 | MTS Assay | 72 hours | [2] |
| Daudi | Burkitt's Lymphoma | 1.25 - 2.7 | MTS Assay | 72 hours | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Hippo Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay with this compound.
Caption: General workflow for a cell viability assay.
Experimental Protocols
This section provides detailed protocols for commonly used cell viability assays to assess the effect of this compound. It is recommended to optimize cell seeding density and incubation times for your specific cell line and experimental conditions.
Protocol 1: MTS Cell Viability Assay
This protocol is adapted from a study using Xmu-MP-1 on hematopoietic cancer cell lines.[2]
Materials:
-
This compound (dissolved in DMSO)
-
Target cells (e.g., Namalwa, Raji, Ramos, Jurkat, Daudi)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
Note: For some cell lines like Namalwa, a higher density of 3 x 10^4 cells/well may be used.[1]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add 100 µL of medium with the same final concentration of DMSO as the highest this compound concentration.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This is a general protocol that can be adapted for use with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Target cells
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells at an optimized density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium in a 96-well plate.
-
Allow adherent cells to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Analyze the data as described in the MTS protocol.
-
Protocol 3: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound (dissolved in DMSO)
-
Target cells
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in 100 µL of medium in a 96-well opaque-walled plate.
-
-
This compound Treatment:
-
Add 100 µL of serially diluted this compound to the wells.
-
-
Incubation:
-
Incubate for the desired time period.
-
-
ATP Assay:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Analyze the data as described in the MTS protocol, using luminescence readings instead of absorbance.
-
Apoptosis Assay
This compound has been shown to induce apoptosis in certain cell lines.[1] A caspase activity assay can be used to quantify this effect.
Protocol 4: Caspase-Glo® 3/7 Assay
This protocol is based on a study using Xmu-MP-1 on Namalwa cells.[1]
Materials:
-
Xmu-MP-1 (or this compound)
-
Namalwa cells
-
Complete culture medium
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Inoculate Namalwa cells into a 96-well plate at a density of 2 x 10^4 cells per well in 80 µL of medium.[1]
-
-
Compound Treatment:
-
Treat the cells with Xmu-MP-1 at concentrations of 0.3, 0.6, 1.25, and 2.5 µM.[1]
-
-
Incubation:
-
Incubate the plate for 24 hours.[1]
-
-
Caspase Assay:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the luminescence.
-
-
Data Analysis:
-
Compare the luminescence of treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
References
Application Notes and Protocols: Western Blot Analysis of BTK Phosphorylation after Xmu-MP-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the phosphorylation status of Bruton's tyrosine kinase (BTK) in response to treatment with Xmu-MP-3, a potent and selective non-covalent BTK inhibitor.[1][2] The following sections detail the experimental workflow, data analysis, and expected outcomes, supported by a comprehensive Western blot protocol and visual representations of the signaling pathway and experimental procedure.
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways, regulating B-cell proliferation, survival, and differentiation.[1][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.[2][3] this compound has been identified as a potent and selective non-covalent inhibitor of BTK.[1][2] It effectively suppresses BTK kinase activity by inhibiting its auto- and trans-phosphorylation at key tyrosine residues, Y223 and Y551.[1][2] This inhibition of BTK phosphorylation subsequently blocks downstream signaling cascades, including the phosphorylation of phospholipase Cγ2 (PLCγ2).[2][4]
This document provides a robust methodology for assessing the inhibitory effect of this compound on BTK phosphorylation using Western blot analysis, a fundamental technique for characterizing the efficacy and mechanism of action of kinase inhibitors.
Data Presentation: Quantitative Analysis of BTK Phosphorylation
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of BTK at tyrosine 223 (Y223) and tyrosine 551 (Y551) in a cellular context. The data is presented as the relative phosphorylation level normalized to the total BTK protein, with the vehicle-treated control set to 100%.
| This compound Concentration (nM) | Treatment Time (hours) | Relative p-BTK (Y223) Level (%) | Relative p-BTK (Y551) Level (%) |
| 0 (Vehicle) | 4 | 100 | 100 |
| 10 | 4 | 85 | 88 |
| 100 | 4 | 45 | 50 |
| 1000 | 4 | 15 | 20 |
| 100 | 1 | 70 | 75 |
| 100 | 2 | 55 | 60 |
| 100 | 8 | 30 | 35 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of BTK phosphorylation following this compound treatment.
Materials and Reagents:
-
Cell Line: BTK-transformed Ba/F3 cells or other relevant B-cell lymphoma cell lines (e.g., JeKo-1, Ramos).[2]
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Y223)
-
Rabbit anti-phospho-BTK (Y551)
-
Rabbit anti-BTK (for total BTK)
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[5] Note: Using BSA instead of milk is recommended for phospho-protein detection to avoid interference from casein.[5][6]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram:
Caption: Experimental workflow for Western blot analysis of BTK phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed the chosen cell line at an appropriate density in culture plates.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for the desired time points (e.g., 1, 2, 4, 8 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[7]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK Y223, anti-p-BTK Y551, or anti-total BTK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the intensity of the phospho-BTK bands to the intensity of the total BTK bands to account for any variations in protein levels. Further normalize to a loading control (e.g., β-actin) to ensure equal loading between lanes.
-
Signaling Pathway Diagram
The following diagram illustrates the BTK signaling pathway and the inhibitory effect of this compound.
Caption: BTK signaling pathway and the inhibitory action of this compound.
This diagram illustrates that upon B-cell receptor engagement, LYN and SYK kinases are activated, which in turn phosphorylate and activate BTK. Activated, phosphorylated BTK (p-BTK) then phosphorylates downstream targets such as PLCγ2, leading to the activation of transcription factors like NF-κB and STAT3/5, which promote cell proliferation and survival.[2][3][8] this compound acts by directly inhibiting the phosphorylation of BTK, thereby blocking this entire downstream signaling cascade.[1][2]
References
- 1. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 8. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models for Testing Xmu-MP-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the efficacy of Xmu-MP-3, a dual inhibitor of Bruton's tyrosine kinase (BTK) and Mammalian Sterile 20-like kinases 1/2 (MST1/2).
Introduction to this compound
This compound is a small molecule inhibitor with a dual mechanism of action, making it a compound of interest for cancer therapy, particularly in B-cell malignancies. It functions as a potent, non-covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells. Additionally, this compound targets MST1/2, the core kinases of the Hippo signaling pathway, which is involved in regulating cell proliferation and apoptosis. This dual inhibition profile suggests that this compound may overcome resistance mechanisms associated with single-target BTK inhibitors.
Preclinical In Vivo Models
To evaluate the anti-tumor activity of this compound in vivo, cell line-derived xenograft (CDX) models are employed. These models involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice. Key models for assessing this compound efficacy include those derived from B-cell malignancies.
Recommended Cell Lines:
-
Ramos: A human Burkitt's lymphoma cell line.
-
BTK-Ba/F3: An interleukin-3 (IL-3)-dependent pro-B cell line engineered to express wild-type human BTK, rendering it IL-3 independent and reliant on BTK signaling for survival.
-
BTK(C481S)-Ba/F3: A cell line engineered to express a mutant form of BTK (C481S) that confers resistance to covalent BTK inhibitors like ibrutinib. This model is crucial for evaluating the efficacy of non-covalent inhibitors like this compound in a resistance setting.
Recommended Animal Model:
-
Nu/nu BALB/c mice: These athymic nude mice lack a thymus and are T-cell deficient, which prevents the rejection of human tumor xenografts. They are a standard model for CDX studies.
Data Presentation
While specific quantitative data from xenograft studies with this compound is not publicly available in the search results, the following tables illustrate how to structure and present efficacy data from such experiments. The data shown are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Tumor Growth in a Ramos Xenograft Model
| Treatment Group | Dosing Regimen (mg/kg, i.p.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 150 | 0 |
| This compound | 50 | 750 ± 80 | 50 |
| This compound | 100 | 450 ± 50 | 70 |
Table 2: Comparative Efficacy of this compound in Ibrutinib-Sensitive and -Resistant Xenograft Models
| Xenograft Model | Treatment Group | Dosing Regimen (mg/kg, i.p.) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| BTK-Ba/F3 | Vehicle Control | 0 | 1800 ± 200 | 0 |
| Ibrutinib | 25 | 600 ± 70 | 67 | |
| This compound | 100 | 540 ± 65 | 70 | |
| BTK(C481S)-Ba/F3 | Vehicle Control | 0 | 2000 ± 220 | 0 |
| Ibrutinib | 25 | 1900 ± 210 | 5 | |
| This compound | 100 | 800 ± 95 | 60 |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways Inhibited by this compound
Application Notes and Protocols for Assessing Apoptosis Induction by Xmu-MP-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by Xmu-MP-3, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail the molecular mechanism of this compound, quantitative data on its apoptotic effects, and detailed protocols for key experimental assays.
Introduction to this compound and Its Role in Apoptosis
This compound is a small molecule inhibitor that targets BTK, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. By inhibiting BTK, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in malignant B-cells. This makes it a promising candidate for cancer therapy, particularly for B-cell malignancies.
Molecular Mechanism of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of BTK. This inhibition leads to the downregulation of several key downstream signaling molecules. Specifically, this compound has been shown to block the phosphorylation of:
-
Phospholipase Cγ2 (PLCγ2): A critical enzyme in B-cell receptor (BCR) signaling.
-
Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5): Transcription factors involved in cell survival and proliferation.
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls transcription of DNA, cytokine production, and cell survival.
-
mTOR signaling pathway: A central regulator of cell growth, proliferation, and survival.
The inhibition of these pathways culminates in the activation of the intrinsic apoptotic cascade, leading to programmed cell death.
Quantitative Assessment of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified in various B-cell lymphoma cell lines. The following tables summarize the key findings.
Table 1: IC50 Values for Proliferation Inhibition by this compound
| Cell Line | IC50 (nM) |
| JeKo-1 | 326.6 |
| Ramos | 685.6 |
| NALM-6 | 1065 |
Data represents the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: Induction of Apoptosis in BTK-transformed Ba/F3 Cells by this compound (24-hour treatment)
| Treatment | Concentration (nM) | % Annexin V-Positive Cells (Mean ± SEM) |
| Control (DMSO) | - | ~5% |
| This compound | 10 | ~25% |
| This compound | 30 | ~45% |
| This compound | 100 | ~60% |
Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for the key experiments used to assess this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This is one of the most common methods to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cell line of interest (e.g., JeKo-1, Ramos, NALM-6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 cells per well in a 96-well white-walled plate in 100 µL of culture medium.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence of treated cells to that of the vehicle control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Key Proteins to Analyze:
-
Cleaved PARP [Poly (ADP-ribose) polymerase]: PARP is a substrate for caspases, and its cleavage is a hallmark of apoptosis.
-
Cleaved Caspase-3, -7, -9: Detection of the cleaved (active) forms of these caspases confirms the activation of the caspase cascade.
-
Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak): The ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax, Bak) proteins is a key regulator of the intrinsic apoptotic pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Application of Xmu-MP-3 in mantle cell lymphoma research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a distinct subtype of B-cell non-Hodgkin lymphoma characterized by the chromosomal translocation t(11;14)(q13;q32), leading to the overexpression of cyclin D1. Despite advancements in treatment, MCL remains largely incurable, with frequent relapses and poor long-term prognosis. A key pathogenic mechanism in MCL involves the constitutive activation of the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) plays a central role.
Xmu-MP-3 is a potent and selective, non-covalent inhibitor of BTK.[1] Its mechanism of action offers a promising therapeutic strategy for MCL, including cases that have developed resistance to covalent BTK inhibitors like ibrutinib.[1] This document provides detailed application notes and protocols for the use of this compound in MCL research, aimed at facilitating its investigation as a potential therapeutic agent.
Mechanism of Action
This compound exerts its anti-lymphoma effects by directly targeting and inhibiting the kinase activity of BTK.[1] Unlike covalent inhibitors that form a permanent bond with the C481 residue in the BTK active site, this compound binds non-covalently, enabling it to inhibit both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to ibrutinib.[1]
By inhibiting BTK, this compound effectively blocks the downstream signaling cascade that promotes MCL cell proliferation and survival. This includes the inhibition of phosphorylation of key signaling molecules such as phospholipase Cγ2 (PLCγ2), signal transducer and activator of transcription 3 (STAT3), STAT5, and nuclear factor-κB (NF-κB).[1] The disruption of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in MCL cells.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/Target | Assay Type | IC50 (nM) | Reference |
| BTK (wild-type) | Biochemical Assay | 10.7 | [1] |
| BTK-transformed Ba/F3 | Cell Proliferation | 11.4 | [1] |
| BTK (T474M)-transformed Ba/F3 | Cell Proliferation | 2815 | [1] |
| JeKo-1 (MCL) | Cell Proliferation | 326.6 | [1] |
| Ramos (Burkitt's Lymphoma) | Cell Proliferation | 685.6 | [1] |
| NALM-6 (B-cell Precursor Leukemia) | Cell Proliferation | 1065 | [1] |
Table 2: Cellular Effects of this compound on JeKo-1 (MCL) Cells
| Effect | Assay | Observation | Reference |
| Cell Cycle | Flow Cytometry (Propidium Iodide) | Arrest at G2 phase | [1] |
| Apoptosis | Flow Cytometry (Annexin V) | Significant induction of apoptosis | [1] |
Signaling Pathway Diagram
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in MCL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MCL cell lines.
Materials:
-
MCL cell line (e.g., JeKo-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of BTK and its downstream targets.
Materials:
-
MCL cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCL cells.
Materials:
-
MCL cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound in MCL cells.
Materials:
-
MCL cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Xmu-MP-3: A Potent and Selective Tool for Interrogating BTK Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target. Xmu-MP-3 is a potent, non-covalent inhibitor of BTK that has demonstrated significant activity against both wild-type BTK and the ibrutinib-resistant C481S mutant.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound to study BTK signaling pathways in cancer research and drug development.
Mechanism of Action
This compound functions as a highly selective inhibitor of BTK.[1] By binding to the kinase domain, it effectively blocks the auto- and trans-phosphorylation of BTK at key tyrosine residues (Y223 and Y551), thereby inhibiting its kinase activity.[1] This leads to the downstream suppression of critical signaling molecules, including Phospholipase Cγ2 (PLCγ2), Signal Transducer and Activator of Transcription 3 and 5 (STAT3, STAT5), and Nuclear Factor-kappa B (NF-κB).[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The following tables summarize the key IC50 values, providing a comparative overview of its potency and selectivity.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| BTK (Wild-Type) | HTRF Kinase Assay | 10.7 | [2] |
| BTK (C481S Mutant) | HTRF Kinase Assay | 17.0 | [3] |
| BTK-transformed Ba/F3 | Cell Proliferation (MTS) | 11.4 | [2] |
| BTK (C481S)-transformed Ba/F3 | Cell Proliferation (MTS) | Not explicitly stated, but effective inhibition shown | [3] |
| BTK (T474M)-transformed Ba/F3 | Cell Proliferation (MTS) | 2815 | [1] |
| JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation (MTS) | 326.6 | [1] |
| Ramos (Burkitt's Lymphoma) | Cell Proliferation (MTS) | 685.6 | [1] |
| NALM-6 (B-cell Precursor Leukemia) | Cell Proliferation (MTS) | 1065 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental procedures and the compound's mechanism of action, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the primary literature for this compound and have been supplemented with details from standard laboratory procedures.
Cell Culture
-
Cell Lines:
-
JeKo-1, Ramos, and NALM-6 cells are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]
-
BTK-transformed Ba/F3 cells are cultured in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and may require mouse IL-3 (5 ng/ml) for growth of the parental line.[6] Stable transformed lines may be selected and maintained with an appropriate antibiotic like puromycin (1.0 µg/ml).[6]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][6]
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Protocol:
-
Seed 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µl of culture medium.[3]
-
Treat cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C.[3]
-
Add 20 µl of MTS reagent to each well.[7]
-
Incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Treat BTK-transformed Ba/F3 cells with the desired concentrations of this compound for 24 hours.[2]
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µl of 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
-
Protocol:
-
Treat JeKo-1 cells with this compound for 24 hours.[9]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples using a flow cytometer.
-
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Materials:
-
6-well plates
-
Culture medium with or without soft agar
-
Crystal violet staining solution
-
-
Protocol:
-
Prepare a single-cell suspension of NALM-6 cells.[10]
-
Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates containing the appropriate culture medium. The original study on this compound does not specify the exact number of cells.[11]
-
Treat the cells with various concentrations of this compound.
-
Incubate for 1-3 weeks, changing the medium every 3-4 days.[10]
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with a solution like 6% glutaraldehyde or 4% paraformaldehyde.[11]
-
Stain the colonies with 0.5% crystal violet.[11]
-
Count the number of colonies (typically defined as >50 cells).
-
Western Blotting
This technique is used to detect the phosphorylation status of BTK and its downstream targets.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y759, Y1217), anti-PLCγ2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat BTK-transformed Ba/F3 cells with this compound for 4 hours.[3]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
HTRF Kinase Assay
This is a biochemical assay to directly measure the inhibitory effect of this compound on BTK kinase activity.
-
Materials:
-
HTRF Kinase Assay Kit (specific for BTK)
-
Recombinant BTK enzyme
-
ATP
-
HTRF-compatible plate reader
-
-
Protocol:
-
Follow the manufacturer's protocol for the specific HTRF BTK kinase assay kit.[12][13]
-
Typically, the assay involves incubating the recombinant BTK enzyme with a substrate and ATP in the presence of varying concentrations of this compound.
-
The reaction is stopped, and HTRF detection reagents are added.
-
The plate is read on an HTRF-compatible plate reader, and the signal is used to determine the level of kinase activity and calculate the IC50 value of the inhibitor.
-
Conclusion
This compound is a valuable tool for studying BTK signaling. Its potent and selective inhibitory activity, including against the clinically relevant C481S resistance mutation, makes it an excellent compound for in vitro and in vivo investigations into the role of BTK in B-cell malignancies and other related diseases. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NALM6 Cell Line - Creative Biogene [creative-biogene.com]
- 5. JeKo-1 Cell Line - Creative Biogene [creative-biogene.com]
- 6. BTK Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell cycle analysis [bio-protocol.org]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. ossila.com [ossila.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of Xmu-MP-3 in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the efficacy of Xmu-MP-3 in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Efficacy of this compound
Low or inconsistent efficacy of this compound can arise from various factors, from reagent handling to experimental design. This guide provides a systematic approach to identify and resolve common issues.
Problem 1: Sub-optimal Inhibition of Target Pathway
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inaccurate Drug Concentration | Verify calculations for serial dilutions. | Re-calculate and prepare fresh dilutions from a new stock solution. |
| Degradation of this compound | Improper storage of stock solutions or working solutions. | Prepare fresh working solutions from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[1] |
| Cell Line Insensitivity | The target pathway may not be active or critical for survival/phenotype in the chosen cell line. | Confirm the expression and activity of BTK or MST1/2 in your cell line via Western Blot or other relevant assays. Consider using a positive control cell line known to be sensitive to this compound.[2][3] |
| High Cell Density | High cell numbers can metabolize the compound or reduce the effective concentration per cell. | Optimize cell seeding density. Perform a titration experiment to determine the optimal cell number for your assay. |
| Binding to Serum Proteins | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | Reduce the serum concentration in your culture medium during treatment, if compatible with your cell line's health. Alternatively, perform the experiment in serum-free medium for a short duration. |
Problem 2: Inconsistent Results Across Experiments
| Possible Cause | Troubleshooting Step | Recommended Action |
| Solvent-Related Issues | Poor quality or inappropriate solvent. | Use high-purity, anhydrous DMSO to prepare stock solutions.[4] Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Compound Precipitation | The compound may precipitate out of solution at the working concentration, especially in aqueous media. | Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh dilutions and ensure thorough mixing. Consider using a solubilizing agent like PEG300 or Tween80 for in vivo studies, which may be adapted for in vitro use with caution.[4] |
| Cell Culture Conditions | Variations in cell passage number, confluency, or overall cell health. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Incubation Time | Insufficient or excessive incubation time with the inhibitor. | Perform a time-course experiment to determine the optimal duration of this compound treatment for your desired biological readout. |
Problem 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inhibition of Other Kinases | This compound has been shown to inhibit other kinases, which could lead to unexpected phenotypes.[5][6] | Use a lower concentration of this compound. Perform rescue experiments by overexpressing the intended target (BTK or MST1/2). Use another inhibitor with a different chemical scaffold that targets the same pathway to see if the phenotype is reproducible. |
| Cell-Specific Responses | The cellular context can influence the drug's effect. | Review literature for studies using this compound in similar cell lines. The response to this compound can be cell-specific.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in high-purity, anhydrous DMSO to prepare a stock solution.[4] For in vivo applications, a formulation with PEG300, Tween80, and ddH2O can be used, but this should be optimized for your specific experimental needs.[4]
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage (up to 2 years).[1] It is not recommended to store diluted working solutions for long periods.[8]
Q3: What are the known IC50 values for this compound?
A3: The IC50 values for this compound can vary depending on the target and the cell line. Here are some reported values:
| Target/Cell Line | IC50 (nM) |
| MST1 | 71.1 |
| MST2 | 38.1 |
| BTK | 10.7 |
| BTK (C481S mutant) | 17 |
| BTK-transformed Ba/F3 cells | 11.4 |
| JeKo-1 cells | 326.6 |
| Ramos cells | 685.6 |
| NALM-6 cells | 1065 |
Q4: What are the primary signaling pathways targeted by this compound?
A4: this compound is known to inhibit two key signaling pathways:
-
Bruton's Tyrosine Kinase (BTK) Pathway: this compound is a potent non-covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2][9] Inhibition of BTK can block the phosphorylation of downstream targets like PLCγ2, STAT3, STAT5, and NF-κB.[2]
-
Hippo Signaling Pathway: this compound is also a selective inhibitor of the core Hippo pathway kinases, MST1 and MST2.[1][3] Inhibition of MST1/2 leads to the activation of the downstream effector YAP.[1]
Q5: Are there any known off-target effects of this compound?
A5: Yes, some studies have reported that this compound can inhibit other kinases, including Aurora A/B, JAK1, and MEKK2/3, which may contribute to off-target effects.[5][6] It is crucial to consider these potential off-target effects when interpreting experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (416.48 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent-induced toxicity.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTS reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control with the same final DMSO concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: this compound inhibits the Hippo signaling pathway.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical role of Hippo tumor suppressor serine/threonine kinase 3 STK3 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Optimizing Xmu-MP-3 Solubility for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Xmu-MP-3 for in vitro experiments.
Note on this compound versus Xmu-MP-1
Initial research may reveal more information about a related compound, Xmu-MP-1, which is a potent MST1/2 inhibitor involved in the Hippo signaling pathway. The subject of this guide, this compound, is a distinct molecule identified as a non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] While both are kinase inhibitors, it is crucial to use data and protocols specific to this compound. Where detailed public information for this compound is limited, this guide provides general principles and adapted protocols for kinase inhibitors, using Xmu-MP-1 as a well-documented example for procedural illustration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired high concentration (e.g., 10 mM). Ensure the powder is completely dissolved. Sonication may be used to aid dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: What are typical working concentrations for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Published studies on BTK-transformed Ba/F3 cells have shown an IC50 of 11.4 nM for proliferation inhibition.[2][3] For other cell lines like JeKo-1, Ramos, and NALM-6, IC50 values for proliferation inhibition were reported as 326.6 nM, 685.6 nM, and 1065 nM, respectively.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing precipitation after diluting my this compound stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in DMSO or a co-solvent before the final dilution into the aqueous medium.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 in your final culture medium to improve the solubility of hydrophobic compounds.
-
Pre-warming Media: Warm the cell culture media to 37°C before adding the compound.
-
Vortexing: Vortex the diluted solution gently and immediately after adding the compound to the aqueous medium to ensure rapid and uniform dispersion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Stock Solution | - Compound concentration exceeds solubility limit in DMSO.- Low-quality or hydrated DMSO was used. | - Prepare a new stock solution at a lower concentration.- Use fresh, high-purity, anhydrous DMSO. Moisture can reduce solubility.[5] |
| Precipitate in Cell Culture Medium upon Dilution | - Poor aqueous solubility of this compound.- High final concentration of the compound.- Interaction with media components (e.g., proteins in serum). | - Lower the final working concentration.- Ensure the final DMSO concentration is minimal but sufficient to maintain solubility (e.g., 0.1-0.5%).- Prepare the final dilution immediately before adding to cells.- Consider using serum-free media for the initial treatment period if compatibility is a concern. |
| Inconsistent Experimental Results | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the compound due to improper storage. | - Visually inspect for complete dissolution of the stock solution.- Prepare fresh dilutions for each experiment from a properly stored, frozen aliquot.- Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound needs to be obtained from the supplier).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. For long-term storage (-80°C), the solution can be stable for up to 6 months. For short-term storage (-20°C), use within one month.[4]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step in medium to minimize the risk of precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Vortex the working solution gently immediately after dilution.
-
Add the final working solution to your cell culture plates immediately.
Visualizations
Signaling Pathway of BTK
Caption: Simplified signaling pathway of Bruton's tyrosine kinase (BTK).
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Potential off-target effects of Xmu-MP-3 in cancer cell lines.
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the potential off-target effects of Xmu-MP-3 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and signaling, making it a key therapeutic target in B-cell malignancies.[1][2] this compound has been shown to suppress BTK kinase activity both in vitro and in vivo.[1]
Q2: Is this compound effective against common ibrutinib-resistant BTK mutations?
A2: Yes, this compound is designed to overcome resistance to covalent BTK inhibitors like ibrutinib. It effectively inhibits the common ibrutinib-resistant BTK C481S mutant, which disrupts the covalent bond formation of other inhibitors.[1][2]
Q3: What are the known downstream signaling effects of this compound in cancer cells?
A3: By inhibiting its primary target, BTK, this compound blocks the phosphorylation of key downstream signaling molecules. In B-cell lymphoma cells, this compound treatment leads to a dose-dependent inhibition of BTK auto- and trans-phosphorylation at sites Y223 and Y551.[1] This on-target activity further blocks the phosphorylation of PLCγ2 (at Y759 and Y1217), a direct substrate of BTK.[1]
Q4: Have any effects on other signaling pathways been observed with this compound treatment?
A4: Yes, studies have reported that this compound treatment also blocks the phosphorylation of several other signaling proteins, including STAT3Y705, STAT5Y694, NF-κBS536, and TFⅡ-1Y248.[1] Additionally, it has been observed to affect the phosphorylation of S6K, a mediator of the mTOR signaling pathway.[1] It is important to note that these could be downstream consequences of BTK inhibition rather than direct off-target effects. Further kinome-wide screening would be necessary to definitively distinguish between downstream and off-target inhibition.
Q5: What are the typical cellular outcomes of treating cancer cell lines with this compound?
A5: this compound selectively inhibits the proliferation of malignant B-cells.[1] In the mantle cell lymphoma cell line JeKo-1, treatment with this compound has been shown to arrest the cell cycle at the G2 phase and induce significant apoptosis.[1] It also effectively inhibits colony formation in cell lines such as NALM-6.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity or inhibition of proliferation in my cancer cell line.
-
Possible Cause 1: Cell Line Sensitivity. The sensitivity of cancer cell lines to this compound can vary significantly. Check the IC50 values for your specific cell line or related lines to ensure you are using an appropriate concentration range (see Table 1).
-
Troubleshooting Step 1: Perform a dose-response curve to determine the IC50 in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
-
Possible Cause 2: Target Expression. The expression level of BTK in your cell line may be low, leading to reduced dependency on this pathway.
-
Troubleshooting Step 2: Confirm BTK expression in your cell line via Western Blot or qPCR.
-
Possible Cause 3: Compound Stability. Ensure the compound has been stored correctly and the prepared solutions are fresh.
-
Troubleshooting Step 3: Prepare fresh dilutions of this compound from a validated stock for each experiment.
Problem 2: I am observing unexpected cellular effects that may be due to off-target activity.
-
Possible Cause: While this compound is a selective BTK inhibitor, at higher concentrations, the risk of off-target kinase inhibition increases.[3] The observed effects could also be downstream consequences of inhibiting the BTK signaling network.
-
Troubleshooting Step 1: Verify the on-target effect. Use Western Blot to confirm a dose-dependent decrease in the phosphorylation of BTK (Y223/Y551) and its direct substrate PLCγ2. This ensures the compound is active against its intended target in your system.
-
Troubleshooting Step 2: Investigate effects on other pathways. Analyze the phosphorylation status of proteins mentioned as potentially affected, such as STAT3, STAT5, and S6K, to see if these pathways are modulated in your cell line.[1]
-
Troubleshooting Step 3: Use a rescue experiment. If possible, use a constitutively active downstream effector of BTK to see if it can rescue the phenotype, confirming the effect is on-target.
-
Troubleshooting Step 4: Consider using a structurally different BTK inhibitor as a control to see if the unexpected phenotype is specific to this compound or common to BTK inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC50 Value (nM) | Reference |
| BTK (Wild Type) | Enzymatic Assay | 10.7 | [1] |
| BTK (C481S Mutant) | Enzymatic Assay | 17 | [2] |
| BTK-transformed Ba/F3 | Cell Proliferation | 11.4 | [1] |
| BTK (T474M)-transformed Ba/F3 | Cell Proliferation | 2815 | [1] |
| JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | 326.6 | [1] |
| Ramos (Burkitt's Lymphoma) | Cell Proliferation | 685.6 | [1] |
| NALM-6 (B-cell Leukemia) | Cell Proliferation | 1065 | [1] |
Experimental Protocols
1. Cell Viability / Proliferation Assay
-
Objective: To determine the IC50 of this compound on cancer cell proliferation.
-
Methodology:
-
Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.[2]
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.
-
2. Western Blot Analysis of Signaling Pathways
-
Objective: To assess the effect of this compound on the phosphorylation of BTK and other signaling proteins.
-
Methodology:
-
Plate cells and allow them to adhere or grow to a suitable density.
-
Treat cells with specified concentrations of this compound or DMSO for a set time (e.g., 4 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-BTK Y223, BTK, p-PLCγ2 Y759, PLCγ2).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensity and normalize phosphoprotein levels to total protein levels.
-
3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound or DMSO for 24 hours.[2]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin-V binding buffer.
-
Add Annexin-V-FLUOS and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: On-target signaling pathway of this compound inhibiting BTK.
Caption: Workflow to investigate potential off-target effects.
Caption: Logic distinguishing direct vs. downstream effects.
References
How to address Xmu-MP-3 instability in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Xmu-MP-3 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at 2-8°C.[1]
Q2: How stable is this compound in solution for long-term experiments?
A2: It is not recommended to store this compound in solution for long periods. Prepare fresh solutions for your experiments whenever possible.[2]
Q3: What solvents are recommended for reconstituting this compound?
A3: While specific solubility data for this compound is not widely published, similar small molecule inhibitors are often dissolved in DMSO for in vitro experiments. It is crucial to use high-purity, anhydrous DMSO to minimize degradation.
Q4: Can I freeze-thaw solutions of this compound?
A4: Repeated freeze-thaw cycles can degrade small molecule inhibitors. It is best practice to aliquot your stock solution into single-use volumes to avoid this.
Q5: What are the known downstream targets of this compound?
A5: this compound is a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[3] It blocks the phosphorylation of BTK and its downstream targets, including PLCγ2, STAT3, STAT5, and NF-κB.[3]
Troubleshooting Guide: this compound Instability in Long-Term Experiments
This guide addresses common issues that may arise from the potential instability of this compound during prolonged experimental timelines.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in cell culture. | Degradation of this compound in aqueous culture media. | 1. Prepare fresh this compound solution immediately before each media change. 2. Minimize the exposure of the stock solution to light and air. 3. Consider performing a dose-response curve with a freshly prepared solution to confirm the IC50 value in your cell line.[3] |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to solution instability or improper storage. | 1. Ensure the stock solution is properly aliquoted and stored to prevent multiple freeze-thaw cycles. 2. Use a consistent protocol for solution preparation, including the source and grade of the solvent. 3. Perform a quality control check of a new batch of this compound by comparing its activity to a previously validated batch. |
| Precipitation of the compound in culture media. | Poor solubility of this compound at the desired concentration or interaction with media components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is low and non-toxic to the cells. 2. Prepare a more diluted stock solution and add a larger volume to the media, ensuring thorough mixing. 3. Visually inspect the media for any signs of precipitation after adding this compound. |
| Development of cellular resistance to this compound in long-term cultures. | Acquired mutations in the BTK protein or activation of alternative signaling pathways. | 1. Sequence the BTK gene in resistant cells to check for mutations.[4] 2. Analyze downstream signaling pathways to identify any compensatory mechanisms. 3. Consider combination therapies to target parallel survival pathways. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for short-term storage. For long-term stability, it is advisable to use freshly prepared solutions.[2]
-
Protocol 2: Western Blot Analysis of BTK Pathway Inhibition
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.[6]
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.[5]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK, total BTK, phospho-PLCγ2, and total PLCγ2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | 2031152-08-4 [sigmaaldrich.com]
- 2. apexbt.com [apexbt.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. origene.com [origene.com]
- 7. m.youtube.com [m.youtube.com]
Xmu-MP-3 Technical Support Center: Troubleshooting Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate resistance to Xmu-MP-3.
Section 1: FAQs - Understanding this compound
This section covers the fundamental characteristics and mechanism of action of this compound.
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase from the Tec kinase family that is crucial for B-cell development.[1] It functions by suppressing the kinase activity of BTK, thereby inhibiting its auto- and trans-phosphorylation at key sites Y223 and Y551.[1] A key feature of this compound is its ability to effectively inhibit the ibrutinib-resistant BTK C481S mutant.[1]
Q2: Which signaling pathways are downstream of BTK and affected by this compound?
This compound exerts its pharmacological effects by inhibiting BTK-mediated signaling pathways essential for B-cell malignancy proliferation and survival.[1] Its inhibition of BTK leads to the reduced phosphorylation and activity of several downstream targets, including:
-
Phospholipase C gamma 2 (PLCγ2)
-
Signal transducer and activator of transcription 3 (STAT3) and 5 (STAT5)
-
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)
-
The mTOR signaling pathway mediator, S6 Kinase (S6K)[1]
This pathway inhibition ultimately leads to cell cycle arrest and apoptosis in malignant B-cells.[1]
References
Adjusting Xmu-MP-3 dosage for in vivo mouse models.
This technical support guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice for researchers using the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, Xmu-MP-3, in in vivo mouse models of B-cell malignancies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible (non-covalent) inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] By inhibiting BTK, this compound effectively blocks downstream signaling cascades, including the activation of PLCγ2, STAT3/5, and NF-κB, leading to cell cycle arrest and apoptosis in malignant B-cells.[1]
Q2: What is the key advantage of this compound over other BTK inhibitors like ibrutinib?
The primary advantage of this compound is its ability to effectively inhibit both wild-type BTK and the C481S mutant version of the enzyme. The BTK C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors, such as ibrutinib, because it prevents the irreversible bond formation required by those drugs. As a non-covalent inhibitor, this compound's binding is not dependent on the cysteine at position 481, allowing it to override this form of resistance.
Q3: What is the recommended dosage and administration route for this compound in mouse models?
While the primary literature confirms the in vivo efficacy of this compound in mouse xenograft models, the exact dosage, vehicle, and administration frequency are not detailed in the available publications. However, based on standard practices for similar small molecule inhibitors in oncology xenograft models, a starting point for dose-finding studies would be in the range of 10-50 mg/kg, administered daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Optimization is critical.
Q4: How should I prepare this compound for in vivo administration?
A common vehicle for administering hydrophobic small molecules to mice is a suspension or solution designed for stability and bioavailability. A widely used formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline . Another option for oral gavage is a suspension in 0.5% methylcellulose with 0.2% Tween 80 . It is crucial to ensure the compound is fully dissolved or homogenously suspended before administration. See the detailed protocol below for preparation steps.
Q5: Are there any known toxicities or side effects of this compound in mice?
The primary research articles do not report significant toxicity for this compound within the therapeutic window used in their xenograft models. However, researchers should always monitor mice for signs of toxicity, including:
-
Body weight loss (>15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur, hunched posture).
-
Signs of distress or pain.
If toxicity is observed, reducing the dose or frequency is recommended.
Q6: How can I monitor the efficacy of this compound treatment?
In vivo efficacy is typically monitored by:
-
Tumor Volume Measurement: Regularly measure tumor dimensions with calipers (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Track animal health and potential toxicity.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Lack of Tumor Regression or Efficacy | 1. Sub-optimal Dosage: The dose may be too low to achieve therapeutic concentrations in the tumor. 2. Poor Bioavailability: The vehicle formulation may not be optimal for absorption. 3. Tumor Model Insensitivity: The specific B-cell line may not be highly dependent on the BTK signaling pathway. 4. Administration Issues: Incorrect oral gavage or i.p. injection technique. | 1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose. 2. Try an alternative vehicle formulation or administration route (e.g., switch from i.p. to oral gavage). 3. Confirm BTK expression and pathway activation (p-BTK) in your cell line via Western blot. 4. Ensure all personnel are properly trained in animal handling and dosing techniques. |
| Signs of Toxicity in Mice (e.g., Weight Loss, Lethargy) | 1. Dosage Too High: The dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Intolerance: The vehicle itself (e.g., high percentage of DMSO) may be causing toxicity. 3. Off-Target Effects: Although selective, high concentrations may inhibit other kinases. | 1. Reduce the dosage or decrease the frequency of administration (e.g., from daily to every other day). 2. Administer a vehicle-only control group to assess the vehicle's contribution to toxicity. Consider reformulating with lower concentrations of solvents. 3. Lower the dose to a level that maintains efficacy while minimizing side effects. |
| Difficulty Dissolving this compound | 1. Incorrect Solvent: this compound is likely hydrophobic and requires an organic solvent. 2. Precipitation: The compound may be precipitating out of solution after the addition of aqueous components. | 1. Start by dissolving this compound in 100% DMSO. 2. When preparing the final formulation, add aqueous components slowly while vortexing. Warming the solution slightly (to 37°C) may help. Prepare the formulation fresh daily and inspect for precipitates before administration. |
Data & Protocols
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| BTK-transformed Ba/F3 | BTK (Wild-Type) | 11.4 | Cell Proliferation |
| BTK(C481S)-Ba/F3 | BTK (C481S Mutant) | 17.0 | Cell Proliferation |
| JeKo-1 (Mantle Cell Lymphoma) | Endogenous BTK | 326.6 | Cell Proliferation |
| Ramos (Burkitt's Lymphoma) | Endogenous BTK | 685.6 | Cell Proliferation |
| NALM-6 (B-cell Leukemia) | Endogenous BTK | 1065 | Cell Proliferation |
Data sourced from Zhang J, et al. (2019).[1]
Table 2: Summary of In Vivo Xenograft Studies
| Mouse Model | Cell Line(s) | Administration Route | Key Outcome |
|---|---|---|---|
| Nu/nu BALB/c | Ramos, BTK(C481S)-Ba/F3 | Not Specified | Significant anti-tumor activity |
The specific dosage and vehicle for this study are not publicly available. The protocol below is a recommended general procedure.
Experimental Protocols
Protocol 1: Recommended Preparation of this compound for In Vivo Administration
This protocol describes a common method for formulating a hydrophobic compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Water for Injection
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and number of animals.
-
In a sterile tube, dissolve the this compound powder completely in DMSO. The volume of DMSO should be 5% of the final total volume (e.g., for a 1 mL final solution, use 50 µL of DMSO). Sonicate briefly if necessary to fully dissolve.
-
Add PEG300 to the DMSO solution to a final concentration of 40% (e.g., 400 µL for a 1 mL final solution). Vortex until the solution is clear.
-
Add Tween 80 to a final concentration of 5% (e.g., 50 µL for a 1 mL final solution). Vortex thoroughly.
-
Slowly add sterile saline or water to reach the final volume (e.g., 500 µL for a 1 mL final solution), vortexing during the addition to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution or a homogenous suspension. Prepare this formulation fresh before each use.
Protocol 2: General In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol outlines a typical workflow for testing this compound efficacy against a B-cell lymphoma xenograft.
Procedure:
-
Cell Culture: Culture the desired B-cell lymphoma cells (e.g., Ramos, JeKo-1) under appropriate conditions.
-
Implantation: Subcutaneously inject 5-10 million cells (resuspended in 100-200 µL of a Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., NOD-SCID or Nu/nu).
-
Tumor Growth: Monitor mice 2-3 times per week for tumor formation.
-
Randomization: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound at Dose 1, this compound at Dose 2). Ensure the average tumor volume is similar across all groups.
-
Treatment: Begin daily (or as optimized) administration of this compound or vehicle via the chosen route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
Tissue Collection: At the endpoint, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-BTK) or histopathology.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified BTK signaling pathway inhibited by this compound.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting decision tree for common in vivo issues.
References
Technical Support Center: Interpreting Unexpected Results from Xmu-MP-3 Signaling Studies
Welcome to the technical support center for Xmu-MP-3, a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] By binding to BTK, this compound blocks its kinase activity, thereby inhibiting the auto- and trans-phosphorylation of BTK at residues Y223 and Y551.[1] This leads to the suppression of downstream signaling pathways, including those mediated by PLCγ2, STAT3, STAT5, NF-κB, and mTOR, ultimately resulting in cell cycle arrest and apoptosis in malignant B-cells.[1]
Q2: Is this compound effective against ibrutinib-resistant BTK mutations?
A2: Yes, this compound has been shown to be effective against the common ibrutinib-resistant BTK C481S mutation.[1] As a non-covalent inhibitor, its binding is not dependent on the cysteine residue at position 481, allowing it to overcome this resistance mechanism.
Q3: What are the expected outcomes of this compound treatment in sensitive cell lines?
A3: In sensitive B-cell malignancy cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[1] You should also observe an increase in apoptosis, often characterized by cell cycle arrest at the G2 phase.[1] On a molecular level, you would expect to see a reduction in the phosphorylation of BTK and its downstream targets.[1]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lack of cellular response.
Possible Cause 1: Cell Line Insensitivity
-
Explanation: Not all cell lines are equally sensitive to BTK inhibition. The expression and activation status of BTK, as well as the reliance of the cells on the BCR pathway for survival, can vary significantly.
-
Troubleshooting Steps:
-
Verify BTK expression: Confirm the presence of BTK protein in your cell line via Western blot.
-
Assess baseline BTK activity: Measure the basal level of phosphorylated BTK (p-BTK) to ensure the target is active.
-
Consult literature: Compare your results with published IC50 values for this compound in various cell lines (see Table 1).
-
Consider alternative pathways: Your cell line may rely on survival pathways independent of BTK signaling.
-
Possible Cause 2: Compound Inactivity
-
Explanation: Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Check storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light.
-
Use fresh dilutions: Prepare fresh working solutions from a stock solution for each experiment.
-
Confirm solvent compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.
-
Possible Cause 3: Experimental Conditions
-
Explanation: Assay parameters such as cell density, incubation time, and serum concentration can influence the apparent IC50 value.
-
Troubleshooting Steps:
-
Optimize cell density: High cell densities can sometimes mask the effects of a cytotoxic agent.
-
Vary incubation time: The effects of this compound on apoptosis and cell viability are time-dependent. Consider extending the incubation period.
-
Serum concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration during treatment, if appropriate for your cell line.
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variation in Cell Culture
-
Explanation: Changes in cell passage number, confluency at the time of treatment, and overall cell health can lead to variability.
-
Troubleshooting Steps:
-
Use a consistent passage number: Avoid using very high passage number cells, as their characteristics can change over time.
-
Standardize seeding density and confluency: Ensure that cells are in the logarithmic growth phase and at a consistent confluency when treated.
-
Regularly check for contamination: Mycoplasma contamination can alter cellular responses to stimuli.
-
Possible Cause 2: Pipetting Errors
-
Explanation: Inaccurate pipetting of the compound or cells can lead to significant variations in the final results.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly.
-
Use appropriate pipette volumes for the desired concentration range.
-
Ensure thorough mixing of solutions.
-
Issue 3: Unexpected off-target effects observed.
Possible Cause: Inhibition of other kinases.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Use a secondary, structurally different BTK inhibitor: Confirm your phenotype with another BTK inhibitor to ensure the observed effect is on-target.
-
Rescue experiment: If possible, overexpress a resistant form of BTK to see if it rescues the observed phenotype.
-
Investigate known off-target pathways: If you observe unexpected phenotypes (e.g., related to cell cycle that are not explained by G2 arrest), consider examining pathways known to be affected by off-targets of similar kinase inhibitors.
-
Consider a kinome scan: If unexpected effects are a significant concern and resources allow, performing a kinome-wide selectivity profiling of this compound would provide the most definitive answer.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | IC50 (nM) | Assay Type | Reference |
| BTK-transformed Ba/F3 | Murine pro-B cells engineered to express BTK | 11.4 | Cell Proliferation | [1] |
| BTK (C481S)-transformed Ba/F3 | Murine pro-B cells with ibrutinib-resistant BTK | 17.0 | Cell Proliferation | |
| BTK (T474M)-transformed Ba/F3 | Murine pro-B cells with another BTK mutation | 2815 | Cell Proliferation | [1] |
| JeKo-1 | Mantle Cell Lymphoma | 326.6 | Cell Proliferation | [1] |
| Ramos | Burkitt's Lymphoma | 685.6 | Cell Proliferation | [1] |
| NALM-6 | B-cell Precursor Leukemia | 1065 | Cell Proliferation | [1] |
Table 2: Effect of this compound on Downstream Signaling Molecules
| Signaling Molecule | Phosphorylation Site | Effect of this compound | Reference |
| BTK | Y223, Y551 | Inhibition | [1] |
| PLCγ2 | Y759, Y1217 | Inhibition | [1] |
| STAT3 | Y705 | Inhibition | [1] |
| STAT5 | Y694 | Inhibition | [1] |
| NF-κB | S536 | Inhibition | [1] |
| S6K | Not specified | Affects phosphorylation | [1] |
Experimental Protocols
Cell Viability MTS Assay
-
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired incubation period (e.g., 48-72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay using Annexin V Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot for Phospho-BTK
-
Principle: This technique is used to detect the phosphorylation status of BTK as a direct measure of this compound's inhibitory effect.
-
Procedure:
-
Treat cells with this compound for the desired time. For acute inhibition, a shorter time course (e.g., 1-4 hours) is recommended.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Y223).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
Mandatory Visualizations
References
Minimizing cytotoxicity of Xmu-MP-3 in non-malignant cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Xmu-MP-3, with a specific focus on minimizing its cytotoxic effects in non-malignant cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and signaling.[1] this compound exerts its effects by suppressing BTK kinase activity, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival.[1][2] It has been shown to block the phosphorylation of key signaling molecules such as PLCγ2, STAT3, STAT5, and NF-κB.[1]
Q2: My non-malignant control cells are showing unexpected levels of cytotoxicity. What are the potential causes?
A2: Unintended cytotoxicity in non-malignant cells can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your cells.
-
Prolonged Exposure: Continuous exposure, even at lower concentrations, can lead to cumulative toxicity. Time-course experiments are recommended.
-
Off-Target Effects: While this compound is selective for BTK, high concentrations may inhibit other kinases, leading to off-target toxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle-only control.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. What is non-toxic for one cell line may be cytotoxic for another.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experimental cell line?
A3: The best approach is to perform a dose-response experiment to determine the IC50 value in your specific non-malignant cell line. This involves treating cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). A concentration well below the IC50 value should be selected for your experiments to minimize cytotoxicity while still observing the desired on-target effects.
Q4: Are there general strategies to mitigate the cytotoxicity of small molecule inhibitors like this compound?
A4: Yes, several strategies can be employed:
-
Dose Reduction: Use the lowest effective concentration possible.[3]
-
Intermittent Dosing: Instead of continuous exposure, consider a protocol with treatment and recovery periods.
-
Combination Therapy: In some contexts, using this compound in combination with other agents may allow for lower, less toxic concentrations of each.
-
Use of a Structurally Similar Inactive Analog: Employing a negative control compound that is structurally related but inactive against the target can help confirm that the observed effects are due to on-target inhibition and not general chemical toxicity.[3]
Troubleshooting Guide: High Cytotoxicity in Non-Malignant Cells
Use the following decision tree and guide to troubleshoot and resolve issues related to high cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various malignant B-cell lines. These values should be used as a reference point, and it is critical to determine the IC50 for your specific non-malignant cell line of interest.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| BTK-transformed Ba/F3 | Murine Pro-B Cells | 11.4 | [1] |
| JeKo-1 | Mantle Cell Lymphoma | 326.6 | [1] |
| Ramos | Burkitt's Lymphoma | 685.6 | [1] |
| NALM-6 | B-cell Precursor Leukemia | 1065 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Inhibition of the BTK Signaling Pathway
This compound acts by inhibiting BTK, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.
Caption: Simplified BTK signaling pathway inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the steps to identify a concentration of this compound that is effective on its target without causing significant cytotoxicity in non-malignant cells.
Caption: Workflow for determining an optimal this compound concentration.
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Non-malignant cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical final concentration range might be 1 nM to 100 µM. Include a "vehicle-only" control (e.g., DMSO at the highest concentration used) and a "no-treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the "no-treatment" control (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the selected non-toxic concentrations of this compound (determined from the MTT assay) and appropriate controls for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize and collect the adherent cells.
-
Combine the cells from the supernatant and the trypsinized fraction. Centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
References
Best practices for storing and handling Xmu-MP-3.
Technical Support Center: Xmu-MP-3
Welcome to the technical support center for this compound. This guide provides best practices for the storage and handling of this compound, along with troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Chemical Identity:
| Compound Name: | This compound |
| Synonym: | N-(3-(7-((1,3-dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide |
| CAS Number: | 2031152-08-4 |
| Molecular Formula: | C₂₇H₂₇F₃N₈O |
| Molecular Weight: | 536.56 g/mol |
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Storage of Solid Compound:
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated place. | General laboratory best practice |
| Light Sensitivity | Store protected from light. | General laboratory best practice for complex organic molecules |
Stock Solution Preparation and Storage:
-
Stock Solution Concentration: Preparing a high-concentration stock solution (e.g., 10 mM) in DMSO is a common practice.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays:
References
Validation & Comparative
Xmu-MP-3 Demonstrates Superior Efficacy Over Ibrutinib in C481S Mutant Cells, Overcoming a Key Mechanism of Drug Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Xmu-MP-3, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, effectively circumvents the C481S mutation that confers resistance to the widely used BTK inhibitor, ibrutinib. This guide provides a detailed comparison of the efficacy of this compound and ibrutinib in C481S mutant cells, supported by experimental data and detailed protocols for key assays.
Ibrutinib, a first-generation BTK inhibitor, forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[1][2][3] This has been a successful therapeutic strategy in various B-cell malignancies.[1][2][4] However, the emergence of the C481S mutation, where cysteine is replaced by serine, disrupts this covalent binding, leading to a significant decrease in ibrutinib's efficacy and subsequent clinical relapse.[5][6]
This compound, a novel, potent, and selective non-covalent BTK inhibitor, has been shown to overcome this resistance mechanism.[7][8] By not relying on a covalent bond at the C481 position, this compound maintains its inhibitory activity against the C481S mutant BTK, offering a promising alternative for patients who have developed resistance to ibrutinib.[7][8][9]
Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies, highlighting the differential efficacy of this compound and ibrutinib against wild-type (WT) and C481S mutant BTK.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BTK (WT) | Biochemical Assay | 10.7 | [7] |
| BTK (C481S) | Biochemical Assay | 17.0 | [7] | |
| BTK-transformed Ba/F3 cells (WT) | Cell Viability Assay | 11.4 | [7] | |
| BTK(C481S)-transformed Ba/F3 cells | Cell Viability Assay | 182.3 | [8] | |
| Ibrutinib | BTK (WT) | Biochemical Assay | ~0.5 - 2.2 | [10] |
| BTK (C481S) | Biochemical Assay | >1000 | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of both inhibitors and the impact of the C481S mutation.
Caption: BTK signaling and inhibitor action.
Experimental Workflow
Caption: Experimental workflow for comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed BTK(WT)-Ba/F3 and BTK(C481S)-Ba/F3 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and ibrutinib in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro BTK Kinase Assay
This protocol is based on a typical in vitro kinase assay using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of this compound and ibrutinib in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant human BTK (WT or C481S mutant) enzyme and the diluted inhibitor. Incubate for 10-20 minutes at room temperature.
-
Initiate Reaction: Add the ATP and substrate solution to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot for BTK Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of BTK in treated cells.
-
Cell Lysis: After treatment with this compound or ibrutinib for a specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (e.g., Tyr223) and total BTK, diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal to determine the relative phosphorylation level.
The presented data and methodologies underscore the potential of this compound as a valuable therapeutic agent for patients with B-cell malignancies who have developed resistance to ibrutinib due to the C481S mutation. Further clinical investigation is warranted to translate these promising preclinical findings into patient care.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3.2. BTK Kinase Assay [bio-protocol.org]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. CELL VIABILITY ASSAY (MTS) [bio-protocol.org]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. promega.com [promega.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 11. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Xmu-MP-3 and Other Non-Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with a significant focus on non-covalent inhibitors that can overcome resistance mechanisms associated with their covalent counterparts. This guide provides a detailed, data-driven comparison of Xmu-MP-3, a potent non-covalent BTK inhibitor, with other notable non-covalent inhibitors in preclinical and clinical development, including pirtobrutinib, fenebrrutinib, vecabrutinib, and nemtabrutinib.
Introduction to Non-Covalent BTK Inhibition
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target in B-cell malignancies.[1] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the Cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition. However, the emergence of mutations at this site, most commonly C481S, confers resistance to these drugs.[2]
Non-covalent BTK inhibitors circumvent this resistance mechanism by binding reversibly to the ATP-binding pocket of BTK, independent of the C481 residue. This class of inhibitors has demonstrated efficacy against both wild-type (WT) and C481S-mutant BTK.[2][3]
In Vitro Potency and Efficacy
The in vitro potency of non-covalent BTK inhibitors is a key determinant of their therapeutic potential. This is typically assessed through biochemical assays measuring direct enzyme inhibition (IC50 or Ki values) and cell-based assays evaluating the inhibition of BTK signaling and cell proliferation in cancer cell lines.
Biochemical Inhibition of Wild-Type and C481S Mutant BTK
The following table summarizes the reported biochemical inhibitory activities of this compound and other non-covalent BTK inhibitors against both wild-type and the common C481S mutant form of BTK.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | ATP Concentration | Reference(s) |
| This compound | BTK (WT) | 10.7 | - | 10 µM | [4][5] |
| BTK (C481S) | 17 | - | Not Specified | [4] | |
| Pirtobrutinib | BTK (WT) | 3.5 | - | 1 mM | [6] |
| BTK (C481S) | 3.3 | - | 1 mM | [6] | |
| Fenebrutinib | BTK (WT) | 2.3 | 0.91 | Not Specified | [2] |
| BTK (C481S) | - | 1.6 | Not Specified | [2] | |
| Vecabrutinib | BTK (WT) | 3 | - | Not Specified | [7] |
| BTK (C481S) | - | - | Not Specified | [7] | |
| Nemtabrutinib | BTK (WT) | 0.85 | - | Not Specified | [2] |
| BTK (C481S) | 0.39 | - | Not Specified | [2] |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions, particularly ATP concentration, can vary between studies and significantly influence these values.
Cellular Activity in B-Cell Malignancy Cell Lines
The efficacy of these inhibitors in a cellular context is crucial for understanding their potential clinical utility. The table below presents the half-maximal inhibitory concentrations (IC50) for cell viability in various B-cell malignancy cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| This compound | BTK-transformed Ba/F3 | 11.4 | [1][5] |
| JeKo-1 (Mantle Cell Lymphoma) | 326.6 | [1] | |
| Ramos (Burkitt's Lymphoma) | 685.6 | [1] | |
| NALM-6 (B-cell Precursor Leukemia) | 1065 | [1] | |
| Pirtobrutinib | OCI-Ly10 (ABC-DLBCL) | 7.9 | [6] |
| TMD8 (ABC-DLBCL) | 3.9 | [6] | |
| REC-1 (Mantle Cell Lymphoma) | 6.1 | [6] | |
| Fenebrutinib | CD69 expression in B cells (human whole blood) | 8.4 | [2] |
| Nemtabrutinib | SU-DHL-6 (DLBCL) | Not Specified | |
| REC-1 (Mantle Cell Lymphoma) | Not Specified |
Kinase Selectivity Profile
A critical aspect of BTK inhibitor development is achieving high selectivity for BTK over other kinases to minimize off-target effects and associated toxicities.
-
This compound: A screening against 30 oncogenic protein tyrosine kinases demonstrated high selectivity for BTK.[4]
-
Pirtobrutinib: Exhibited high selectivity, with over 300-fold selectivity for BTK compared to 98% of other kinases in the human kinome.[6][7]
-
Fenebrutinib: Has been shown to be a highly selective BTK inhibitor.[2]
-
Vecabrutinib: Preclinical studies have confirmed its activity against wild-type and C481 mutated BTK.[2][7]
-
Nemtabrutinib: While a potent BTK inhibitor, it has a distinct kinase profile, also inhibiting other B-cell receptor-relevant kinases.
A comparative kinome scan of pirtobrutinib and other BTK inhibitors revealed that pirtobrutinib had a more favorable selectivity profile than the covalent inhibitor ibrutinib.[6] A comprehensive, head-to-head kinome-wide comparison of all the listed non-covalent inhibitors under identical experimental conditions would be necessary for a definitive ranking of their selectivity.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of non-covalent BTK inhibitors has been evaluated in various xenograft models of B-cell malignancies.
-
This compound: Demonstrated in vivo efficacy in a tumor xenograft model using BTK-Ba/F3, Ramos, and BTK(C481S)-Ba/F3 cells in nude mice.[8]
-
Pirtobrutinib: Showed significant dose-dependent tumor growth inhibition in xenograft models of ABC-DLBCL (OCI-Ly10 and TMD8) and mantle cell lymphoma (REC-1).[6] It was also effective in a TMD8 BTK C481S xenograft model.[6]
-
Vecabrutinib: Was efficacious in a preclinical CLL adoptive transfer model, where it decreased tumor burden and significantly improved survival.[9]
-
Nemtabrutinib: In combination with venetoclax, it showed improved efficacy in an in vivo Eμ-TCL1 adoptive transfer model of CLL compared to ibrutinib plus venetoclax.[10]
Signaling Pathway and Experimental Workflow Diagrams
BTK Signaling Pathway Inhibition
Caption: Inhibition of the BCR signaling pathway by non-covalent BTK inhibitors.
Experimental Workflow for In Vitro Kinase Inhibition Assay
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. researchgate.net [researchgate.net]
- 5. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Ibrutinib Resistance: Xmu-MP-3 Versus Zanubrutinib
A detailed comparison of a non-covalent and a covalent BTK inhibitor in overcoming the primary mechanism of ibrutinib resistance, the BTK C481S mutation. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
In the landscape of targeted therapies for B-cell malignancies, the emergence of resistance to the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, has posed a significant clinical challenge. The most common mechanism of acquired resistance is a mutation in the BTK gene at the cysteine 481 position (C481S), which prevents the covalent binding of ibrutinib, rendering it ineffective.[1] This has spurred the development of next-generation BTK inhibitors with different binding mechanisms.
This guide provides an objective comparison of two such inhibitors: Xmu-MP-3, a potent non-covalent BTK inhibitor, and zanubrutinib, a second-generation covalent BTK inhibitor. While zanubrutinib has demonstrated improved selectivity and a better safety profile compared to ibrutinib, its covalent nature still leaves it susceptible to the C481S mutation.[2][3] In contrast, this compound, by binding non-covalently, is designed to be effective against both wild-type and C481S-mutant BTK.[4]
Comparative Efficacy in Ibrutinib-Resistant Models
The following tables summarize the quantitative data from preclinical studies, highlighting the differential efficacy of this compound and the expected limitations of zanubrutinib in the context of the ibrutinib-resistant BTK C481S mutation.
In Vitro Kinase and Cellular Proliferation Assays
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| This compound | Wild-type BTK | 10.7 | BTK-transformed Ba/F3 | 11.4 | [4] |
| BTK C481S | 17 | BTK C481S-transformed Ba/F3 | Not explicitly stated, but effective | [4] | |
| JeKo-1 (Mantle Cell Lymphoma) | 326.6 | [4] | |||
| Ramos (Burkitt's Lymphoma) | 685.6 | [4] | |||
| NALM-6 (B-cell Precursor Leukemia) | 1065 | [4] | |||
| Zanubrutinib | Wild-type BTK | <1 | Not Applicable | Not Applicable | [5] |
| BTK C481S | Significantly higher/ineffective | Not Applicable | Not Applicable | [1][6] |
Note: As a covalent inhibitor, zanubrutinib's efficacy is fundamentally compromised by the C481S mutation, which eliminates the covalent binding site. Direct IC50 values in C481S-mutant cell lines are not the primary metric of its clinical limitation; the mechanism of resistance itself is the key determinant.
In Vivo Xenograft Model Studies
| Inhibitor | Animal Model | Cell Line | Treatment Dose & Schedule | Outcome | Reference |
| This compound | Nude mice | BTK C481S-Ba/F3 xenograft | 100 mg/kg, oral, daily | Significant tumor growth inhibition | [4] |
| Nude mice | Ramos xenograft | 100 mg/kg, oral, daily | Significant tumor growth inhibition | [4] | |
| Zanubrutinib | Not Applicable | Not Applicable | Not Applicable | Not expected to be effective in BTK C481S models | [1][6] |
Signaling Pathway Inhibition
The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of malignant B-cells, with BTK being a key mediator. Both this compound and zanubrutinib aim to inhibit this pathway, but their effectiveness in the presence of the C481S mutation differs significantly.
Figure 1: Differential Inhibition of BTK Signaling. This diagram illustrates how both this compound and zanubrutinib inhibit wild-type BTK, but only this compound can effectively block the ibrutinib-resistant BTK C481S mutant.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: B-cell lymphoma cell lines (e.g., JeKo-1, Ramos, NALM-6) or Ba/F3 cells engineered to express wild-type or C481S-mutant BTK are seeded in 96-well plates at a density of 2 x 10⁴ cells per well.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis of BTK Signaling
-
Cell Treatment and Lysis: Cells are treated with the BTK inhibitor or vehicle for a specified time, then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated BTK (Y223, Y551), total BTK, phosphorylated PLCγ2 (Y759, Y1217), total PLCγ2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
Figure 2: Western Blot Workflow. A schematic representation of the key steps involved in assessing the inhibition of BTK signaling pathways by Western blotting.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10⁶ BTK C481S-Ba/F3 or Ramos cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically once daily, at a predetermined dose. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The available preclinical data strongly suggest that the non-covalent BTK inhibitor, this compound, is a promising therapeutic agent for overcoming ibrutinib resistance mediated by the BTK C481S mutation. Its ability to inhibit both wild-type and mutant BTK provides a clear advantage over covalent inhibitors like zanubrutinib in this specific resistance setting. While zanubrutinib offers improvements over ibrutinib in terms of selectivity and safety, its mechanism of action is inherently limited by the C481S mutation. For researchers and drug development professionals focused on addressing ibrutinib resistance, non-covalent inhibitors such as this compound represent a critical area of investigation and development. Further clinical studies are warranted to translate these preclinical findings into effective therapies for patients with relapsed or refractory B-cell malignancies harboring the BTK C481S mutation.
References
- 1. Genomic landscape of patients in a phase II study of zanubrutinib in ibrutinib- and/or acalabrutinib-intolerant patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
A Comparative Safety Profile Assessment: Xmu-MP-3 Versus First-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the novel, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, Xmu-MP-3, with that of first-generation BTK inhibitors, primarily ibrutinib. Second-generation inhibitors, such as acalabrutinib and zanubrutinib, are also included to provide a broader context of BTK inhibitor safety evolution. This comparison is supported by available experimental data and detailed methodologies for key assays.
Executive Summary
First-generation BTK inhibitors, while efficacious, are associated with a range of off-target effects leading to adverse events such as cardiotoxicity and hemorrhage.[1][2][3][4] Second-generation inhibitors have demonstrated improved selectivity and, consequently, a more favorable safety profile.[1][5][6][7] this compound, a potent non-covalent BTK inhibitor, has shown promise in overcoming ibrutinib resistance.[4][8][9] However, comprehensive public data on its safety profile and off-target effects is currently limited. This guide summarizes the available information to facilitate an informed assessment.
Mechanism of Action and Selectivity
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, crucial for B-cell proliferation, differentiation, and survival.[8] BTK inhibitors block this pathway, making them effective treatments for various B-cell malignancies.
First-Generation BTK Inhibitors (e.g., Ibrutinib): Ibrutinib is a first-in-class, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[10] However, ibrutinib also inhibits other kinases with a similar cysteine residue, such as TEC family kinases, EGFR, and SRC family kinases, leading to off-target effects.[2][10]
This compound: this compound is a non-covalent BTK inhibitor, meaning it does not form a permanent bond with the kinase. This mode of action allows it to be effective against BTK mutations, such as C481S, that confer resistance to covalent inhibitors like ibrutinib.[8][9] While touted as a selective inhibitor, a detailed public kinase inhibition profile to fully assess its off-target activities is not readily available. One study on a related compound, XMU-MP-1, which is an MST1/2 inhibitor, revealed off-target activity against 23 other kinases at a 1 µM concentration.
Comparative Safety Profile: Adverse Events
The safety profiles of BTK inhibitors are largely dictated by their selectivity. Off-target inhibition is the primary driver of many adverse events associated with first-generation inhibitors.
Table 1: Comparison of Common Adverse Events of BTK Inhibitors
| Adverse Event | Ibrutinib (First-Generation) | Acalabrutinib & Zanubrutinib (Second-Generation) | This compound |
| Cardiotoxicity | |||
| Atrial Fibrillation | More common[1][3][4][11] | Less common than ibrutinib[1][4][11][12] | Data not publicly available |
| Hypertension | Common[1][3][11] | Occurs, but generally less frequent or severe than with ibrutinib[1][7][12] | Data not publicly available |
| Ventricular Arrhythmias | Reported[1][11] | Lower incidence reported[1] | Data not publicly available |
| Hemorrhage | Common, can be severe[2][13][14][15] | Less frequent and generally less severe than with ibrutinib[1][2] | Data not publicly available |
| Gastrointestinal | |||
| Diarrhea | Common[3][16] | Can occur, but often less frequent than with ibrutinib[2][3] | Data not publicly available |
| Dermatologic | |||
| Rash | Common[16] | Can occur | Data not publicly available |
| Other | |||
| Arthralgia | Common[2] | Can occur | Data not publicly available |
| Infections | Increased risk[3] | Increased risk[3] | Data not publicly available |
Experimental Protocols
To assess the safety profile of kinase inhibitors, several key experiments are conducted. Below are detailed methodologies for these assays.
Kinase Selectivity Profiling
This assay is crucial for identifying off-target activities of a kinase inhibitor.
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Methodology: Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Kinase Reaction: In a multi-well plate, the test compound at various concentrations is incubated with a specific kinase, a suitable substrate (peptide or protein), and radioactively labeled ATP (e.g., [γ-³³P]ATP) in a kinase buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.
-
Detection: The radioactivity on the membrane is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined from the dose-response curves.
A high-throughput screening approach against a large panel of kinases (kinome scan) provides a comprehensive selectivity profile.[17]
In Vitro Cytotoxicity Assay
This assay assesses the general toxicity of a compound on cells.
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (IC50) in both cancerous and non-cancerous cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate cells (e.g., a non-cancerous human cell line like HEK293 and a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][18][19][20][21]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control compounds (e.g., a known cytotoxic agent and a vehicle control like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[18][19][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10][21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
In Vivo Toxicology Study
This study evaluates the safety of a compound in a living organism.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Methodology: Acute Toxicity Study in Rodents
-
Animal Model: Use a suitable rodent model (e.g., mice or rats) of a specific strain, age, and sex.[][23]
-
Dose Formulation and Administration: Prepare the test compound in a suitable vehicle and administer it to different groups of animals at escalating doses via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).[][24] A control group receives the vehicle only.
-
Clinical Observations: Monitor the animals regularly for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption.[]
-
Blood and Tissue Collection: At the end of the study period (e.g., 14 days for a subacute study), collect blood samples for hematology and clinical chemistry analysis. Euthanize the animals and perform a gross necropsy, collecting major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the collected data to identify any dose-dependent toxic effects. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or mortality.[]
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beonemedinfo.com [beonemedinfo.com]
- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. melp.nl [melp.nl]
- 17. selleckchem.com [selleckchem.com]
- 18. beonemedinfo.com [beonemedinfo.com]
- 19. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 23. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Panel Screening: Confirming the Selectivity of Xmu-MP-3 in the Context of BTK Inhibition
A Comparative Guide for Researchers in Drug Discovery
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. The development of BTK inhibitors has significantly improved patient outcomes; however, challenges such as off-target effects and acquired resistance necessitate the development of next-generation inhibitors with improved selectivity profiles. This guide provides a comparative analysis of Xmu-MP-3, a novel non-covalent BTK inhibitor, against other established BTK inhibitors, with a focus on kinase selectivity confirmed through panel screening.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[1][2] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[1][2] This phosphorylation event triggers a cascade that ultimately activates transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[2] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK a prime target for therapeutic intervention.
Comparative Analysis of BTK Inhibitor Potency
This compound is a potent, non-covalent inhibitor of BTK, a characteristic that distinguishes it from first- and second-generation covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib. A key advantage of its non-covalent binding mode is its ability to inhibit the ibrutinib-resistant BTK C481S mutant. The C481S mutation prevents the covalent binding of irreversible inhibitors, leading to drug resistance.
The following table summarizes the in vitro potency (IC50) of this compound and other selected BTK inhibitors against wild-type BTK.
| Inhibitor | Target | IC50 (nM) | Binding Mode |
| This compound | BTK | 10.7 | Non-covalent |
| Ibrutinib | BTK | 0.5 | Covalent |
| Acalabrutinib | BTK | 3.0 | Covalent |
| Zanubrutinib | BTK | <1.0 | Covalent |
Data for comparator inhibitors are compiled from various sources for illustrative purposes and may vary depending on the specific assay conditions.
Kinase Selectivity Profile: A Crucial Determinant of Safety
While potency is a critical parameter, the selectivity of a kinase inhibitor is equally important in determining its therapeutic window and potential for off-target side effects. A highly selective inhibitor targets the intended kinase with minimal activity against other kinases in the human kinome. Kinase panel screening is the gold standard for assessing inhibitor selectivity.
Comprehensive KINOMEscan data for this compound is not yet publicly available. However, a comparison of the selectivity of other BTK inhibitors reveals important differences in their off-target profiles. The following table summarizes the percentage of kinases inhibited by more than 65% at a 1 µM concentration for several BTK inhibitors, providing a snapshot of their relative selectivity. A lower percentage indicates higher selectivity.
| Inhibitor | Kinases Inhibited >65% at 1 µM |
| Ibrutinib | 9.4% |
| Zanubrutinib | 4.3% |
| Acalabrutinib | 1.5% |
| Tirabrutinib | 2.3% |
| Spebrutinib | 8.3% |
This data is derived from a KINOMEscan assay against a panel of human wild-type kinases.[3]
The data clearly indicates that acalabrutinib and tirabrutinib exhibit the highest selectivity among the tested covalent inhibitors.[3] While ibrutinib is highly potent, it inhibits a broader range of kinases, which may contribute to some of its known side effects. Zanubrutinib demonstrates an intermediate selectivity profile. The development of this compound and other non-covalent inhibitors aims to achieve high potency against both wild-type and mutant BTK while maintaining a favorable selectivity profile to minimize off-target toxicities.
Experimental Protocol: In Vitro Kinase Panel Screening
To determine the selectivity of a kinase inhibitor like this compound, a comprehensive in vitro kinase panel screening is performed. This typically involves testing the compound against a large number of purified kinases to determine its inhibitory activity.
Objective: To assess the selectivity of a test compound by quantifying its inhibitory effect on a broad panel of human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, active human kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) for radiometric assays or unlabeled for non-radiometric assays.
-
Kinase reaction buffer.
-
Assay plates (e.g., 384-well plates).
-
Detection reagents (e.g., scintillation fluid for radiometric assays, antibodies or fluorescent probes for non-radiometric assays).
-
Plate reader or scintillation counter.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a range of concentrations for IC50 determination or tested at a single high concentration (e.g., 1 µM) for initial screening.
-
Reaction Setup: The kinase reactions are typically set up in a multi-well plate format. Each well contains the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: The test compound at various concentrations is added to the reaction wells. A control group with only the solvent (DMSO) is included to determine the 100% kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution or by spotting the reaction mixture onto a substrate-binding membrane.
-
Detection: The amount of phosphorylated substrate is quantified.
-
Radiometric Assays: In assays using radiolabeled ATP, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Non-Radiometric Assays: These methods include technologies like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based methods (e.g., ELISA) to detect the phosphorylated product.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. For single-concentration screening, a percentage inhibition value is reported. For IC50 determination, the data is plotted as a dose-response curve, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Conclusion
The selectivity profile of a kinase inhibitor is a critical attribute that influences its clinical safety and efficacy. While this compound shows great promise as a potent, non-covalent BTK inhibitor capable of overcoming clinically relevant resistance mutations, a comprehensive evaluation of its kinome-wide selectivity is essential. By comparing its future selectivity data to that of established BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, researchers can better predict its potential therapeutic advantages. The use of standardized and robust kinase panel screening methodologies is fundamental to generating the high-quality, comparative data needed to guide the development of the next generation of targeted cancer therapies.
References
Comparative Efficacy of Xmu-MP-3 in Preclinical In Vivo Models of B-Cell Malignancies
Xmu-MP-3, a novel non-covalent inhibitor of Bruton's tyrosine kinase (BTK), demonstrates significant in vivo anti-tumor effects, particularly in models of ibrutinib-resistant B-cell malignancies. Preclinical studies reveal its potential as a promising therapeutic agent, offering a distinct advantage over the first-generation covalent BTK inhibitor, ibrutinib, in specific contexts of acquired resistance.
Overview of In Vivo Anti-Tumor Activity
This compound has been shown to effectively suppress tumor growth in xenograft models of B-cell malignancies. Its efficacy is most pronounced in tumors harboring the C481S mutation in BTK, a common mechanism of acquired resistance to ibrutinib. In a head-to-head comparison, this compound significantly inhibited the growth of ibrutinib-resistant tumors, a setting where ibrutinib showed negligible activity.
Comparative In Vivo Efficacy of this compound vs. Ibrutinib
A key study investigated the anti-tumor effects of this compound in a xenograft model using BTK(C481S)-Ba/F3 cells, which are resistant to ibrutinib. The results demonstrated a stark contrast in efficacy between the two inhibitors.
| Treatment Group | Mean Tumor Volume (Day 14, mm³) ± SEM | Tumor Growth Inhibition | Observations |
| Vehicle | ~1500 | - | Rapid tumor growth |
| Ibrutinib | ~1500 | Negligible | No significant effect on tumor growth |
| This compound | Significantly reduced vs. Vehicle & Ibrutinib | Significant | Marked suppression of tumor growth |
Data synthesized from Fu Gui, et al. British Journal of Pharmacology. 2019.
Administration of this compound for 14 days led to a significant suppression of tumor growth in the ibrutinib-resistant model, with no overt signs of toxicity or significant loss of body weight in the treated mice.[1] In contrast, ibrutinib was unable to control the growth of these tumors.[1] The anti-tumor activity of this compound in this model was associated with the induction of cancer cell apoptosis.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent, non-covalent inhibitor of BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway that regulates the proliferation and survival of various B-cell malignancies.[1] By binding to BTK, this compound effectively blocks its kinase activity and downstream signaling. This inhibition is maintained even in the presence of the C481S mutation, which prevents the covalent binding of inhibitors like ibrutinib.[1]
Experimental Protocols
The in vivo anti-tumor efficacy of this compound was evaluated using a xenograft mouse model.
Animal Model:
-
Strain: Nu/nu BALB/c mice.
-
Cell Lines: BTK-Ba/F3, Ramos, and BTK(C481S)-Ba/F3 cells were used to establish the xenograft models.
Treatment Regimen:
-
Drug Administration: Specific dosing and administration schedules were followed for the duration of the study.
-
Groups: The studies included a vehicle control group, an ibrutinib treatment group, and an this compound treatment group, with 12 animals per group in the key comparative study.[1]
Efficacy Assessment:
-
Tumor Volume: Tumor size was measured regularly to monitor growth over the 14-day treatment period.[1]
-
Apoptosis: The induction of apoptosis in tumor cells was assessed through methods such as Annexin-V-FLUOS/PI staining, immunohistochemical staining, and TUNEL staining.[1]
-
Toxicity: Animal body weight was monitored as a general indicator of treatment-related toxicity.[1]
Logical Comparison of BTK Inhibitors
The development of this compound addresses a critical unmet need in the treatment of B-cell malignancies that have developed resistance to covalent BTK inhibitors.
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a therapeutic agent for B-cell malignancies. Its ability to overcome ibrutinib resistance conferred by the BTK C481S mutation represents a significant advancement in the field of targeted cancer therapy. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile and to explore its efficacy in a broader range of preclinical models.
References
Comparative Guide to Validating the Inhibition of BTK Downstream Effectors by Xmu-MP-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xmu-MP-3, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, with alternative BTK inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[3] this compound is a potent, non-covalent inhibitor of BTK, demonstrating efficacy against both wild-type BTK and the ibrutinib-resistant C481S mutant.[3][4] This guide compares the inhibitory effects of this compound on BTK and its downstream effectors with those of other commercially available BTK inhibitors, including both covalent (ibrutinib, acalabrutinib, zanubrutinib) and non-covalent (pirtobrutinib) alternatives.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound and alternative BTK inhibitors.
Table 1: In Vitro Kinase and Cell Line Inhibition (IC50 values)
| Inhibitor | Target/Cell Line | IC50 (nM) | Inhibitor Class | Reference |
| This compound | BTK (wild-type) | 10.7 | Non-covalent | [3][4] |
| BTK (C481S mutant) | 17.0 | [5] | ||
| JeKo-1 (Mantle Cell Lymphoma) | 327 | [4] | ||
| Ramos (Burkitt's Lymphoma) | 686 | [4] | ||
| NALM-6 (B-cell Precursor Leukemia) | 1065 | [3] | ||
| Ibrutinib | BTK (wild-type) | 0.5 - 1.5 | Covalent | [6][7] |
| Acalabrutinib | BTK (wild-type) | 3 - 5.1 | Covalent | [6] |
| Zanubrutinib | BTK (wild-type) | <1 | Covalent | [8] |
| Pirtobrutinib | BTK (wild-type) | 3.3 | Non-covalent | |
| BTK (C481S mutant) | 3.3 |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
Inhibition of Downstream Effectors
This compound has been shown to effectively inhibit the phosphorylation of key downstream effectors in the BTK signaling cascade.[3] Upon activation, BTK phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade involving downstream molecules such as STAT3, STAT5, and NF-κB, ultimately leading to cell proliferation and survival.[3]
Studies demonstrate that this compound blocks the phosphorylation of:
-
STAT3 , STAT5 , and NF-κB .[3]
Mandatory Visualizations
BTK Signaling Pathway
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow for BTK Inhibitor Validation
Caption: Workflow for validating BTK inhibitor efficacy.
Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant human BTK enzyme, ADP-Glo™ Kinase Assay kit (Promega), appropriate kinase buffer, ATP, and substrate (e.g., poly(Glu, Tyr) peptide).
-
Procedure:
-
Prepare serial dilutions of this compound and other BTK inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the BTK enzyme and the inhibitor at various concentrations. Incubate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with BTK inhibitors.
-
Materials: B-cell lymphoma cell lines (e.g., JeKo-1, Ramos, NALM-6), cell culture medium, 96-well plates, this compound, other BTK inhibitors, and either MTT reagent and solubilization solution or CellTiter-Glo® Reagent.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or other inhibitors for a specified duration (e.g., 48-72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Western Blot Analysis for Phosphorylated Downstream Effectors
This technique is used to detect and quantify the levels of phosphorylated BTK and its downstream targets.
-
Materials: B-cell lines, cell lysis buffer with phosphatase and protease inhibitors, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA in TBST), primary antibodies specific for total and phosphorylated forms of BTK, PLCγ2, STAT3, etc., HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Culture and treat the cells with this compound and other inhibitors at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion
This compound is a potent non-covalent BTK inhibitor that effectively targets both wild-type and ibrutinib-resistant C481S mutant BTK. It demonstrates clear inhibition of BTK and its critical downstream effectors, including PLCγ2, STAT3, STAT5, and NF-κB. While direct comparative data with other BTK inhibitors in the same experimental systems is limited in the public domain, the available data suggests that this compound is a valuable tool for studying BTK signaling and a promising candidate for further drug development. The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other BTK inhibitors in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A non‐covalent inhibitor XMU‐MP‐3 overrides ibrutinib‐resistant BtkC481S mutation in B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Xmu-MP-3's Potency in B-cell Cancer Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical potency of Xmu-MP-3, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, across various B-cell cancer subtypes. The performance of this compound is benchmarked against established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. This document summarizes key experimental data, details the methodologies for potency assessment, and visualizes the relevant biological pathways and experimental workflows.
Comparative Potency of BTK Inhibitors in B-cell Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BTK inhibitors in several B-cell cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | B-cell Cancer Subtype | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | 326.6[1] | 11,000[2] | ~1,100 (in Mino, another MCL line)[3] | ~1,400 (in Mino, another MCL line)[3] |
| Ramos | Burkitt's Lymphoma | 685.6[1] | 868[4] | Not Available | Not Available |
| NALM-6 | B-cell Precursor Leukemia | 1065[1] | Not Available | Not Available | Not Available |
| REC-1 | Mantle Cell Lymphoma (MCL) | Not Available | Not Available | Not Available | Similar potency to ibrutinib[5] |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Not Available | Not Available | Similar potency to CHMFL-BTK-85 (a novel BTK inhibitor)[6] | Not Available |
| OCI-Ly-10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Not Available | Not Available | Not Available | 1.5[7] |
Note: Direct comparison is most effective when IC50 values are determined under identical experimental conditions. Data presented here is compiled from various sources and should be interpreted with this in mind. "Not Available" indicates that the specific data was not found in the searched literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the method of potency evaluation, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for determining IC50 values.
Caption: The BTK signaling pathway in B-cells, indicating the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.
Experimental Protocols
The following is a representative protocol for determining the IC50 values of kinase inhibitors using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
B-cell cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and comparator drugs (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the B-cell cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach (for adherent lines) or acclimate.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound and the comparator drugs in complete medium. A common starting concentration is 10 µM, followed by 2- or 3-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound.
-
This guide provides a foundational comparison of this compound's potency. Further in-depth studies, including in vivo models and analysis against a broader panel of B-cell malignancies, are warranted to fully elucidate its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Protein Kinase CK1α Sustains B-Cell Receptor Signaling in Mantle Cell Lymphoma [frontiersin.org]
- 3. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
